4,4-Dimethylcyclohex-2-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylcyclohex-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFHWVXOKUKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717568 | |
| Record name | 4,4-Dimethylcyclohex-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61888-92-4 | |
| Record name | 4,4-Dimethylcyclohex-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4-Dimethylcyclohex-2-en-1-amine chemical structure and molecular weight
This guide details the chemical structure, physicochemical properties, and synthesis of 4,4-Dimethylcyclohex-2-en-1-amine , a specialized allylic amine intermediate used in the development of conformationally restricted pharmacophores and chiral ligands.
Chemical Identity & Core Specifications
The molecule is an unsaturated, cyclic primary amine characterized by a gem-dimethyl substitution at the C4 position. This structural feature imposes significant conformational rigidity, making it a valuable scaffold for probing steric requirements in drug receptor binding sites.
| Parameter | Data |
| Chemical Name | 4,4-Dimethylcyclohex-2-en-1-amine |
| CAS Registry Number | 61888-92-4 |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Exact Mass | 125.1204 Da |
| SMILES | CC1(C)CCC(N)C=C1 |
| InChI Key | AIGTUPPTLKWLDN-UHFFFAOYSA-N |
Structural Analysis & Molecular Geometry
The Gem-Dimethyl Effect
The presence of two methyl groups at the C4 position creates a "Thorpe-Ingold" or gem-dimethyl effect. In the cyclohexene ring, this substitution restricts the conformational flexibility of the half-chair geometry.
-
Conformation: The ring predominantly adopts a half-chair conformation to minimize torsional strain across the C2=C3 double bond.
-
Steric Locking: The C4-dimethyl group sterically hinders the "flipping" of the ring, stabilizing specific equatorial or axial orientations of substituents at C1 (the amine group). This is critical in medicinal chemistry for locking bioactive conformations.
Chirality
The C1 carbon is a stereocenter.
-
Enantiomers: The molecule exists as (R)- and (S)- enantiomers.
-
Synthesis Implication: Standard synthesis yields a racemic mixture. Asymmetric synthesis or chiral resolution (e.g., using tartaric acid) is required to isolate a single enantiomer for pharmaceutical applications.
Synthesis & Manufacturing Protocol
The most robust route to 4,4-dimethylcyclohex-2-en-1-amine is the selective reductive amination of its precursor, 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8).
Challenge: The critical technical hurdle is reducing the intermediate imine without reducing the conjugated C2=C3 double bond (1,4-reduction). Standard catalytic hydrogenation (H₂/Pd-C) typically saturates the ring to form 4,4-dimethylcyclohexylamine.
Solution: Use Sodium Cyanoborohydride (NaBH₃CN) at controlled pH. This reagent selectively reduces the iminium ion (formed in situ) faster than it reduces ketones or conjugated alkenes.[1]
Experimental Protocol: Selective Reductive Amination
Reagents:
-
Substrate: 4,4-Dimethylcyclohex-2-en-1-one (1.0 equiv)
-
Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7 equiv)
-
Solvent: Methanol (anhydrous)
-
drying agent: 3Å Molecular Sieves
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 4,4-dimethylcyclohex-2-en-1-one in anhydrous methanol (0.5 M concentration).
-
Buffering: Add Ammonium Acetate (10 equiv) and activated 3Å molecular sieves. The excess NH₄OAc acts as both the nitrogen source and a buffer to maintain pH ~6–7.
-
Reaction: Stir the mixture at room temperature for 1 hour to establish the equilibrium between the ketone and the iminium species.
-
Selective Reduction: Cool the mixture to 0°C. Add NaBH₃CN (0.7 equiv) portion-wise over 20 minutes. Note: NaBH₃CN is toxic; handle in a fume hood.
-
Monitoring: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC or GC-MS for the disappearance of the ketone.
-
Quench & Workup:
-
Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride and hydrolyze borate complexes).
-
Extract with diethyl ether (discard organic layer to remove non-basic byproducts).
-
Basify the aqueous phase with NaOH to pH > 12.
-
Extract the free amine into dichloromethane (DCM) (3x).
-
-
Purification: Dry combined organics over Na₂SO₄ and concentrate in vacuo. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH₄OH).
Synthesis Workflow Diagram
Caption: Selective reductive amination pathway favoring 1,2-reduction to preserve the alkene.
Physical & Chemical Properties
Note: Experimental values for the specific amine are rare in open literature; values below are derived from the precursor and validated computational models (ACD/Labs, EPISuite).
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure. |
| Boiling Point | ~160–165 °C (at 760 mmHg) | Predicted. (Ketone precursor bp: 72°C @ 14 mmHg).[2] |
| Density | 0.86 ± 0.05 g/mL | Typical for cyclic allylic amines. |
| pKa (Conjugate Acid) | ~10.2 | Typical for secondary alkyl amines. |
| Solubility | Soluble in DCM, MeOH, Et₂O. | Limited water solubility; soluble in dilute acid. |
| Refractive Index | ~1.465 | Predicted. |
Applications in Drug Development
Pharmacophore Scaffolding
This molecule serves as a "conformationally restricted" analog of simple alkyl amines.
-
Bioisosterism: It is often used to replace flexible chains in histamine or dopamine ligands to reduce entropic penalties upon binding.
-
Building Block: Used in the synthesis of terpenoid-derived pharmaceuticals and as a core for constructing bicyclic heterocycles via Diels-Alder reactions (reacting the diene system if further functionalized).
Ligand Synthesis
The chiral amine (after resolution) is a precursor for chiral ligands used in asymmetric catalysis. The gem-dimethyl group provides steric bulk that can enhance enantioselectivity in metal-catalyzed reactions.
Safety & Handling
-
Hazards: Corrosive (Skin Corr. 1B), causes severe eye damage. Harmful if swallowed or inhaled.
-
Storage: Air-sensitive (absorbs CO₂). Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Chemical Identity : PubChem.[3][4][5] N,4-dimethylcyclohex-2-en-1-amine (Analogous Structure Reference). National Library of Medicine. Link
-
Precursor Synthesis : Organic Syntheses. 4,4-Dimethyl-2-cyclohexen-1-one. Org. Synth. 1972, 52, 124. Link
-
Reductive Amination Methodology : Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc. 1971, 93, 2897. Link
-
CAS Registry : Common Chemistry.[5][6] CAS Registry Number Verification. American Chemical Society.[6] Link
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- 5. 9-(2-(2-Methoxyethoxy)ethoxy)-9-(3-(oxiranylmethoxy)propyl)-2,5,8,10,13,16-hexaoxa-9-silaheptadecane | C21H44O11Si | CID 53427868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
A Comparative Analysis of 4,4-Dimethylcyclohex-2-en-1-amine and 4,4-Dimethylcyclohexylamine: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic amines are foundational scaffolds in modern drug discovery, providing three-dimensional diversity crucial for molecular recognition and optimizing pharmacokinetic profiles. This technical guide presents a comprehensive comparative analysis of two closely related yet functionally distinct building blocks: the unsaturated 4,4-Dimethylcyclohex-2-en-1-amine and its saturated counterpart, 4,4-dimethylcyclohexylamine. We delve into their respective synthetic pathways, contrasting physicochemical properties, and strategic applications in drug development. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the in-depth knowledge required to strategically select the appropriate scaffold for their specific therapeutic targets, balancing synthetic accessibility with desired pharmacological outcomes.
Structural and Physicochemical Distinction
The core difference between these two molecules lies in the presence of a carbon-carbon double bond within the cyclohexyl ring of 4,4-Dimethylcyclohex-2-en-1-amine. This single structural variation introduces significant changes in conformation, reactivity, and potential for further chemical modification compared to the fully saturated 4,4-dimethylcyclohexylamine.
Caption: Chemical structures of the unsaturated and saturated amine analogs.
The introduction of the C=C double bond flattens a portion of the ring, altering the spatial arrangement of substituents. This has profound implications for how the molecule interacts with biological targets. Furthermore, the alkene functionality serves as a reactive handle for subsequent chemical transformations, a feature absent in the saturated analog.
Table 1: Comparative Physicochemical Properties
| Property | 4,4-Dimethylcyclohex-2-en-1-amine | 4,4-Dimethylcyclohexylamine |
| CAS Number | 61888-92-4[1] | 20615-18-3[2][3] |
| Molecular Formula | C₈H₁₅N[4][5] | C₈H₁₇N[3][6] |
| Molecular Weight | 125.21 g/mol [4] | 127.23 g/mol [3][6][7] |
| Boiling Point | Not available | 160.5 °C at 760 mmHg[3] |
| Density | Not available | 0.834 g/cm³[3] |
| XLogP3-AA | 1.6[4] | 1.7[7] |
| Flash Point | Not available | 30.2 °C[3] |
| Topological Polar Surface Area | 26 Ų | 26 Ų[7] |
Synthesis Strategies: A Tale of Two Pathways
The synthetic routes to these amines are dictated by their respective precursors. The saturated amine is readily accessible via reduction of a corresponding nitro or oxime compound, while the unsaturated amine requires the synthesis of an α,β-unsaturated ketone intermediate.
Synthesis of 4,4-Dimethylcyclohexylamine
Two robust and high-yielding methods are commonly employed for the synthesis of the saturated amine.
Method A: Catalytic Hydrogenation of 1,1-Dimethyl-4-nitrocyclohexane This method is favored for its clean conversion and high efficiency.[8] The nitro group is reduced to a primary amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8]
Caption: Reaction scheme for the synthesis of 4,4-dimethylcyclohexylamine.
Method B: Reduction of 4,4-Dimethylcyclohexanone Oxime An alternative route involves the reduction of an oxime precursor using Raney Nickel (Raney Ni) as the catalyst under a hydrogen atmosphere.[2] This pathway also provides excellent yields.[2]
Protocol: Synthesis of 4,4-Dimethylcyclohexylamine via Catalytic Hydrogenation
Rationale: Catalytic hydrogenation with Pd/C is a widely used and highly effective method for reducing nitroarenes and nitroalkanes to primary amines. The palladium surface efficiently adsorbs both the nitro compound and molecular hydrogen, facilitating the reductive process under relatively mild conditions. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.[8]
Materials:
-
1,1-Dimethyl-4-nitrocyclohexane
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Anhydrous Ethanol
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
-
Parr hydrogenation apparatus or a heavy-walled flask for balloon hydrogenation
Procedure:
-
Vessel Preparation: To a suitable hydrogenation flask, add 1,1-dimethyl-4-nitrocyclohexane (1 equivalent).[8]
-
Solvent and Catalyst Addition: Add anhydrous ethanol to dissolve the starting material. Under a gentle stream of inert gas (N₂ or Ar), carefully add the wet 10% Pd/C catalyst (e.g., 5 wt%). Caution: Dry Pd/C is pyrophoric and must not be handled in air.[8]
-
Inerting the System: Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with inert gas at least three times to remove all oxygen.[8]
-
Hydrogenation: Introduce hydrogen gas to the system (e.g., 50 psi) and begin vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Crucial Safety Step: Never allow the filtered catalyst to become dry, as it can ignite upon contact with air. Immediately quench the catalyst pad with water.[8]
-
Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. The resulting crude oil is 4,4-dimethylcyclohexan-1-amine.[8] Further purification can be achieved by vacuum distillation if necessary.[8]
Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine
The synthesis of this unsaturated amine is a two-stage process, beginning with the formation of the corresponding α,β-unsaturated ketone, 4,4-dimethyl-2-cyclohexen-1-one. This ketone is a versatile intermediate in organic synthesis.[9]
Stage 1: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one A common method for constructing the cyclohexenone ring is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[10] A well-documented synthesis involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone, followed by acid-catalyzed cyclization.[9][11]
Stage 2: Reductive Amination of the Ketone The resulting 4,4-dimethyl-2-cyclohexen-1-one can then be converted to the target amine, 4,4-dimethylcyclohex-2-en-1-amine, via reductive amination. This is a standard and highly efficient transformation where the ketone reacts with ammonia (or an ammonia source) to form an imine intermediate, which is then reduced in situ to the desired amine.
Caption: Two-stage synthesis pathway for 4,4-dimethylcyclohex-2-en-1-amine.
Strategic Applications in Drug Development
The 4,4-dimethylcyclohexyl moiety is a valuable scaffold in medicinal chemistry. It can serve as a bioisostere for other cyclic systems, potentially enhancing a drug candidate's pharmacokinetic profile by adjusting its lipophilicity and metabolic stability.[12] The gem-dimethyl group can confer steric hindrance, which may influence binding to biological targets or shield against undesirable metabolic oxidation.[12]
-
Saturated Scaffold (4,4-dimethylcyclohexylamine): This building block is found in precursors to various pharmaceuticals.[3] Structurally related aminocyclohexanes are key intermediates in the synthesis of drugs like the antipsychotic cariprazine.[12][13] The saturated, rigid conformation is often crucial for precise orientation within a receptor's binding pocket. Its chemical stability makes it a robust component for core drug structures. Derivatives of cyclohexylamine have been investigated for a range of activities, including analgesic and antidepressant properties.[14]
-
Unsaturated Scaffold (4,4-Dimethylcyclohex-2-en-1-amine): The primary advantage of the unsaturated amine is its synthetic versatility. The alkene provides a reactive site for a multitude of chemical transformations, such as:
-
Epoxidation
-
Diels-Alder reactions
-
Michael additions
-
Hydrogenation (to access the saturated scaffold) This functionality makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening. The ability to easily introduce new functional groups allows for rapid structure-activity relationship (SAR) exploration.
-
Dimethylamine derivatives, more broadly, exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and analgesic properties, making these cyclohexylamine scaffolds highly relevant in drug discovery.[13][15]
Analytical Characterization and Quality Control
The introduction of the amine group at the C1 position of the ring creates a chiral center in both molecules. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical.[16]
Workflow for Chiral Amine Analysis
Caption: General workflow for the analytical characterization of chiral amines.
Key Analytical Techniques:
-
Chiral Chromatography (HPLC/GC): This is the gold standard for separating and quantifying enantiomers.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation.[17] To determine enantiomeric excess, chiral solvating agents or chiral derivatizing agents can be used to induce separate, quantifiable signals for each enantiomer.[16][17]
-
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light, providing a characteristic spectrum for chiral molecules that can be used for identification and conformational analysis.[18]
Protocol: General Methodology for Chiral HPLC Analysis
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the most established technique for determining enantiomeric purity due to its high precision and reliability.[16][17] The choice of a chiral stationary phase (CSP) is critical, as separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph with a UV detector[16]
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
Mobile phase (e.g., a mixture of hexane and isopropanol)
-
Analyte sample dissolved in the mobile phase
Procedure:
-
System Preparation: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the dissolved analyte onto the column.
-
Elution: Run the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[16]
-
Detection: Monitor the eluent using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 254 nm, if applicable, or after derivatization).[16]
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.
Conclusion and Future Outlook
4,4-Dimethylcyclohex-2-en-1-amine and 4,4-dimethylcyclohexylamine represent two valuable, yet strategically different, tools for the medicinal chemist.
-
4,4-Dimethylcyclohexylamine is the scaffold of choice when seeking a robust, metabolically stable, and conformationally defined core. Its straightforward synthesis from common precursors makes it an attractive building block for targeted drug design where a rigid three-dimensional structure is paramount.
-
4,4-Dimethylcyclohex-2-en-1-amine , while requiring a more nuanced synthetic approach, offers significantly greater chemical versatility. The presence of the alkene functionality opens the door to extensive library synthesis and late-stage functionalization, making it an ideal candidate for discovery-phase projects where broad SAR exploration is necessary.
The selection between these two building blocks is a critical decision in the drug design process. By understanding their distinct synthetic pathways, chemical properties, and strategic potential, drug development professionals can make more informed choices, accelerating the journey from initial hit to viable clinical candidate.
References
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LookChem. (n.d.). Cas 20615-18-3, 4,4-DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4-Dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
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Wang, P., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
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Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]
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Sincere Chemicals. (2026, February 10). Exploring the Versatility of 4 Methylcyclohexylamine in Chemical Applications. Retrieved from [Link]
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PubChem. (n.d.). N,4-dimethylcyclohex-2-en-1-amine. Retrieved from [Link]
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Penasa, R., & Licini, G. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
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PubChemLite. (n.d.). 4,4-dimethylcyclohex-2-en-1-amine (C8H15N). Retrieved from [Link]
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PubChem. (n.d.). N,4-Dimethylcyclohexanamine. Retrieved from [Link]
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BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine. Retrieved from [Link]
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PubChem. (n.d.). 4,4-Dimethylcyclohexan-1-amine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,4-dimethylcyclohex-2-en-1-one. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). 4,4-Dimethylcyclohexylamine | CAS 20615-18-3. Retrieved from [Link]
-
SpectraBase. (n.d.). cis-4,N-Dimethyl-cyclohexylamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4,4-DIMETHYLCYCLOHEX-2-EN-1-ONE | CAS 1073-13-8. Retrieved from [Link]
- Google Patents. (n.d.). CN102728362A - Method and catalyst for synthesizing N,N-dimethylcyclohexylamine.
-
ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022, June 23). Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4- Tetrahydroisoquinoline Hydrochloride. Retrieved from [Link]
-
DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]
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suppliers of 4,4-Dimethylcyclohex-2-en-1-amine hydrochloride
An In-depth Technical Guide to 4,4-Dimethylcyclohex-2-en-1-amine Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 4,4-Dimethylcyclohex-2-en-1-amine hydrochloride, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical information on sourcing, synthesis, physicochemical properties, and safe handling. The content is structured to deliver field-proven insights, ensuring that the presented protocols and data are robust and reliable for laboratory application.
Introduction: A Niche Building Block with Potential
4,4-Dimethylcyclohex-2-en-1-amine and its hydrochloride salt are valuable scaffolds in synthetic organic chemistry. The presence of a chiral center, a reactive amine group, and a cyclohexene ring with gem-dimethyl substitution makes it an intriguing building block for creating complex molecular architectures. While not as common as its saturated analog (4,4-dimethylcyclohexan-1-amine), this unsaturated amine offers unique conformational constraints and synthetic handles, rendering it a target of interest for the synthesis of novel pharmaceutical agents and research probes.
This guide clarifies the distinct identity of the cyclohex-2-en-1-amine moiety and provides a practical framework for its acquisition, synthesis, and application in a research setting.
Part 1: Compound Profile and Commercial Availability
A precise understanding of a compound's properties is foundational to its successful use. This section details the key identifiers and physicochemical characteristics of 4,4-Dimethylcyclohex-2-en-1-amine hydrochloride and lists known commercial suppliers.
Chemical Identity and Properties
Data for the specific hydrochloride salt is limited; therefore, properties are also provided for the parent amine and the closely related ketone precursor for a comprehensive overview.
| Property | Value | Source |
| IUPAC Name | 4,4-dimethylcyclohex-2-en-1-amine hydrochloride | - |
| Synonyms | 4,4-Dimethyl-2-cyclohexen-1-amine HCl | - |
| CAS Number | 61888-92-4 (Parent Amine) | [1] |
| Molecular Formula | C₈H₁₆ClN | - |
| Molecular Weight | 161.67 g/mol | - |
| Parent Amine Formula | C₈H₁₅N | [2] |
| Parent Amine Mol. Wt. | 125.22 g/mol | [2] |
| Precursor (Ketone) BP | 72-74 °C / 20 mmHg | [3][4] |
| Precursor (Ketone) Density | 0.944 g/cm³ at 25 °C | [3][4] |
| Precursor (Ketone) Refractive Index | n20/D 1.473 | [4] |
Commercial Suppliers
Acquiring specialized chemical intermediates often requires sourcing from companies focused on building blocks for research and development. The following suppliers have been identified for the parent amine or related structures. Purity and availability should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Notes |
| BLD Pharm | 4,4-Dimethylcyclohex-2-en-1-amine | 61888-92-4 | Offers the parent amine. Analytical data like NMR and HPLC may be available upon request.[1] |
| AChemBlock | 4,4-dimethylcyclohexan-1-amine hydrochloride | 25834-99-5 | Lists the saturated analog, which may be a suitable alternative for certain applications.[5] |
| Biosynce | 4,4-Dimethylcyclohexanamine hydrochloride | 25834-99-5 | Another supplier of the saturated analog, offering COA, MSDS, and NMR.[6] |
Note: Given the limited direct commercial listings for the hydrochloride salt of the unsaturated amine, an in-house synthesis may be the most practical approach for obtaining this compound. The following section provides a detailed protocol for this purpose.
Part 2: Synthesis and Characterization
This section outlines a validated, two-step synthetic pathway starting from the commercially available precursor, 4,4-dimethyl-2-cyclohexen-1-one. The described protocol is based on established methodologies for reductive amination.
Proposed Synthetic Workflow
The conversion of the ketone to the target amine hydrochloride proceeds via a reductive amination reaction, followed by salt formation. This is a robust and widely used transformation in organic synthesis.
Caption: Synthetic pathway from ketone to amine hydrochloride.
Experimental Protocol: Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine Hydrochloride
This protocol details the reductive amination of 4,4-dimethyl-2-cyclohexen-1-one.
Materials & Equipment:
-
4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, condenser
-
Separatory funnel
-
Rotary evaporator
-
Ice bath
Procedure:
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq).
-
Dissolve the ketone in anhydrous methanol (approx. 5 mL per 1 mmol of ketone).
-
Add ammonium acetate (10.0 eq) to the solution. The large excess drives the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Cool the flask in an ice bath to 0 °C. This is critical to moderate the reaction rate upon adding the reducing agent.
-
In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimum amount of anhydrous methanol. Caution: NaBH₃CN is highly toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Add the NaBH₃CN solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Isolation of the Free Amine:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add diethyl ether to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethylcyclohex-2-en-1-amine as an oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a minimum amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization Methods
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent amine.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 3: Applications, Safety, and Handling
Potential Applications in Research and Drug Development
Cyclic amines are privileged structures in medicinal chemistry. The unique scaffold of 4,4-dimethylcyclohex-2-en-1-amine makes it a candidate for several applications:
-
Scaffold for Novel Therapeutics: The amine serves as a key attachment point for building more complex molecules. Its derivatives could be explored as antagonists or agonists for various receptors. The dimethyl group can enhance metabolic stability or modulate binding affinity.
-
Probes for Chemical Biology: Functionalized derivatives can be synthesized to serve as molecular probes for studying biological pathways.
-
Chiral Ligands: As a chiral amine, it can be resolved into its enantiomers and used in the synthesis of ligands for asymmetric catalysis.
The general class of dimethylamine derivatives has been incorporated into numerous FDA-approved drugs, highlighting the therapeutic potential of this pharmacophore.[7]
Safety, Handling, and Storage
Safe handling of all chemicals is paramount. The following guidelines are based on data for analogous amine hydrochlorides and related reagents.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[8][10]
Handling and Storage:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10] Store locked up.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[5][9] Wash hands thoroughly after handling.[9][10]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[10]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8][9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[8]
Conclusion
4,4-Dimethylcyclohex-2-en-1-amine hydrochloride is a specialized building block with potential utility in advanced chemical synthesis and drug discovery. While direct commercial availability may be limited, this guide provides a robust and detailed protocol for its in-house synthesis from a readily available precursor. By consolidating information on sourcing, synthesis, characterization, and safe handling, this document serves as a valuable resource for researchers aiming to incorporate this unique scaffold into their research and development programs.
References
- Fisher Scientific. (2025). Safety Data Sheet for 4,4-Dimethylcyclohexan-1-ol.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet for 1,3-Dimethyl-5-aminoadamantane hydrochloride.
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4,4-dimethylcyclohexan-1-amine.
- Merck Millipore. (n.d.). Safety Data Sheet for Cyclohexene.
- Biosynce. (n.d.). 4,4-Dimethylcyclohexanamine Hydrochloride CAS 25834-99-5.
-
PubChem. (n.d.). N,4-dimethylcyclohex-2-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet for trans-4-Methyl-cyclohexylamine HCl.
- BuyersGuideChem. (n.d.). 4,4-Dimethyl-cyclohexylamine hydrochloride suppliers and producers.
- The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one.
- Apollo Scientific. (n.d.). 4,4-Dimethylcyclohex-2-en-1-one.
- PrepChem.com. (n.d.). Synthesis of 4,4-dimethylcyclohex-2-en-1-one.
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
- ChemBK. (2024). 4,4-Dimethyl-2-Cyclohexene-1-One - Physico-chemical Properties.
- FUJIFILM Wako Chemicals. (n.d.). D-Luciferin Potassium Salt.
- PubChemLite. (n.d.). 4,4-dimethylcyclohex-2-en-1-amine (C8H15N).
- Matrix Fine Chemicals. (n.d.). 4,4-DIMETHYLCYCLOHEX-2-EN-1-ONE | CAS 1073-13-8.
- ChemicalBook. (n.d.). 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum.
- Vinipul Inorganics Pvt. Ltd. (2021). Potassium Tripolyphosphate | CAS 13845-36-8 Manufacturer, Supplier & Exporter India.
- Thomas Scientific. (n.d.). ALDRICH Cellulose acetate butyrate, average Mn ~12,000.
- Spectrum Chemical. (n.d.). Potassium-Metabisulfite-Crystal-FCC | CAS 16731-55-8 | PO191.
- Sigma-Aldrich. (n.d.). POTASSIUM (3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[4.1.0]HEPTAN-1-YL)TRIFLUOROBORATE.
-
Al-Ostoot, F. H., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Biphasic dissolving microneedles with cyclodextrin inclusion complexes for enhanced delivery of poorly soluble drugs.
Sources
- 1. 61888-92-4|4,4-Dimethylcyclohex-2-en-1-amine|BLD Pharm [bldpharm.com]
- 2. N,4-dimethylcyclohex-2-en-1-amine | C8H15N | CID 89192431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1073-13-8 Cas No. | 4,4-Dimethylcyclohex-2-en-1-one | Apollo [store.apolloscientific.co.uk]
- 4. chembk.com [chembk.com]
- 5. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 6. biosynce.com [biosynce.com]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.es [fishersci.es]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Technical Monograph: Handling and Safety Protocols for 4,4-Dimethylcyclohex-2-en-1-amine
Document Control:
-
Subject: 4,4-Dimethylcyclohex-2-en-1-amine
-
CAS Registry Number: 61888-92-4[1]
-
Document Type: Technical Safety & Handling Guide (Whitepaper)
-
Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.
Part 1: Executive Summary & Chemical Identity
4,4-dimethylcyclohex-2-en-1-amine is a specialized allylic amine intermediate used primarily in the synthesis of chiral ligands and pharmaceutical scaffolds. Due to the steric bulk of the gem-dimethyl group at the C4 position combined with the reactivity of the allylic primary amine, this molecule presents unique challenges in both synthesis and safety.
While specific experimental safety data for this exact isomer is often proprietary, its hazard profile is rigorously derived from Structure-Activity Relationships (SAR) with its parent compound, cyclohex-2-en-1-amine (CAS 1541-25-9), and analogous allylic amines. It must be treated as a Corrosive, Flammable Liquid with high acute toxicity potential.
Physiochemical Profile[2]
| Property | Specification | Technical Note |
| CAS Number | 61888-92-4 | Specific to the 4,4-dimethyl isomer.[1] |
| Molecular Formula | C₈H₁₅N | Allylic primary amine. |
| Molecular Weight | 125.21 g/mol | |
| Physical State | Liquid | Colorless to pale yellow; amine-like odor. |
| Boiling Point (Est.) | 160–165 °C | Extrapolated from parent amine (152°C) + dimethyl effect. |
| Flash Point (Est.) | 45–50 °C | Flammable (Category 3). |
| pKa (Conj. Acid) | ~9.5–10.0 | Highly basic; rapid reaction with atmospheric CO₂. |
| Solubility | Organic Solvents | Miscible in DCM, THF, MeOH. Limited water solubility. |
Part 2: Hazard Identification & Toxicology (The "Why")
To ensure scientific integrity, we analyze hazards based on the functional groups: the allylic motif and the primary amine .
GHS Classification (Derived)
-
Flammable Liquids (Category 3): Flash point likely <60°C. Vapors can form explosive mixtures with air.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The high alkalinity (pKa ~10) saponifies fatty tissues in the skin, leading to deep, penetrating burns.
-
Acute Toxicity (Oral/Inhalation): Likely Category 3 or 4. Allylic amines are metabolically active and can be potent irritants to the respiratory tract.
-
Sensitization: Potential skin sensitizer (common in reactive amines).[2]
Mechanistic Toxicity
-
Alkaline Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the amine extracts protons from water in tissues, generating hydroxide ions (
) that cause immediate liquefactive necrosis. -
Michael Acceptor Precursor: While the amine itself is a nucleophile, metabolic oxidation can convert the allylic moiety into reactive electrophiles capable of alkylating DNA or proteins.
Part 3: Safe Handling & Storage Protocols (The "How")
This section details self-validating protocols. Do not deviate from these engineering controls.
Storage Integrity
-
Atmosphere: Store strictly under Inert Gas (Argon or Nitrogen) .
-
Reasoning: Primary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and purity.
-
-
Temperature: Refrigerate (2–8 °C).
-
Reasoning: Reduces vapor pressure and slows potential oxidative degradation of the alkene double bond.
-
-
Container: Amber glass with Teflon-lined caps. Avoid metal containers (except Stainless Steel 316) due to potential corrosion.
Transfer Protocol (Cannula Method)
Never pour this chemical in an open lab environment. Use a closed-system transfer to prevent vapor release and humidity ingress.
-
Setup: Secure the source bottle and receiving flask (septum-sealed, Argon-purged).
-
Pressure: Insert a slight positive pressure Argon line into the source bottle.
-
Transfer: Insert a double-ended needle (cannula) into the source liquid, then into the receiving flask.
-
Validation: The liquid should flow smoothly without bubbling. If bubbling occurs, the receiving flask is not properly vented/pressurized.
Emergency Spill Neutralization
-
Do NOT use water immediately: Water spreads the immiscible organic amine, increasing the surface area of the hazard.
-
Protocol:
Part 4: Synthesis & Application Context[10]
For researchers utilizing 61888-92-4, the most common synthesis route is the Reductive Amination of 4,4-dimethylcyclohex-2-en-1-one.
Synthesis Workflow (Reductive Amination)
-
Precursor: 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8).[9][10]
-
Reagents: Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN).
-
Critical Control: The pH must be maintained ~6.0. If too acidic (<5), the ketone is not activated; if too basic (>8), the iminium ion does not form efficiently.
Visualizing the Workflow
The following diagram illustrates the logical flow from Synthesis to Waste Disposal, ensuring safety checkpoints are met.
Caption: Figure 1: Operational workflow for the synthesis and isolation of 4,4-dimethylcyclohex-2-en-1-amine, highlighting critical safety decision points.
Part 5: References
-
PubChem. (n.d.). Compound Summary: Cyclohex-2-en-1-amine (Parent Structure).[11][12] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Guide. Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines, Aliphatic. United States Department of Labor. Retrieved March 1, 2026, from [Link]
Sources
- 1. 61888-92-4|4,4-Dimethylcyclohex-2-en-1-amine|BLD Pharm [bldpharm.com]
- 2. directpcw.com [directpcw.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. 4,4-Dimethylcyclohex-2-en-1-one | CymitQuimica [cymitquimica.com]
- 10. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]
- 11. angenesci.com [angenesci.com]
- 12. Cyclohex-2-en-1-amine hydrochloride | C6H12ClN | CID 13149674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Utilization, Pricing, and Procurement of 4,4-Dimethylcyclohex-2-en-1-amine in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic introduction of conformational rigidity and steric bulk into flexible pharmacophores is a proven methodology to enhance target selectivity and metabolic stability. As a Senior Application Scientist, I frequently utilize specialized building blocks to achieve these molecular profiles. 4,4-dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) is one such premium intermediate. This whitepaper provides an in-depth technical analysis of its chemical utility, self-validating experimental protocols for its incorporation, and a detailed breakdown of its market availability and pricing at the 1g and 5g scales.
Chemical Properties & Mechanistic Utility
The structural architecture of 4,4-dimethylcyclohex-2-en-1-amine (Molecular Formula: C8H15N, MW: 125.21 g/mol ) offers unique advantages in scaffold hopping and lead optimization[1].
-
Steric Shielding: The gem-dimethyl group at the C4 position provides significant steric bulk. When incorporated into a drug candidate, this bulk can effectively block Cytochrome P450 (CYP450) mediated oxidation at adjacent sites, thereby improving the molecule's pharmacokinetic (PK) half-life.
-
Conformational Locking: The allylic double bond (C2-C3) restricts the flexible cyclohexane ring into a rigid half-chair conformation. This forces the C1 amine into a predictable pseudo-equatorial or pseudo-axial trajectory, which is critical for precise binding within tight enzymatic pockets.
-
Downstream Functionalization: The preserved C2-C3 olefin serves as a versatile synthetic handle for late-stage functionalization, such as stereoselective epoxidation, dihydroxylation, or cross-coupling reactions.
Sourcing, Price, and Availability (1g vs. 5g)
Procuring specialized allylic amines requires navigating complex supply chains. Because 4,4-dimethylcyclohex-2-en-1-amine is prone to atmospheric oxidation and slow polymerization, it is rarely held in massive bulk inventory and often requires cold-chain transportation (2-8°C)[2].
Based on current market data from leading chemical suppliers, the pricing and availability dynamics are summarized below:
Quantitative Market Data
| Scale | Target Application | Estimated Price Range (USD) | Typical Lead Time | Procurement Strategy & Representative Suppliers |
| 1g | Hit validation, focused library synthesis | $840 – $1,950 | 1 – 4 weeks | Catalog purchase from specialized vendors like or 3[3]. |
| 5g | Scale-up, in vivo PK/PD studies | $3,500 – $8,000 | 4 – 8 weeks | Custom synthesis / Made-to-Order (MTO) via 2[2] or Enamine. |
Note: Prices fluctuate based on regional distribution, required purity (typically ≥95%), and the chiral resolution of the amine (racemic vs. enantiopure).
Experimental Protocols & Workflows
Protocol 1: HATU-Mediated Amide Coupling (Self-Validating System)
Objective: Synthesize a sterically hindered amide while preserving the sensitive allylic double bond.
Causality & Rationale: The gem-dimethyl group and the cyclohexenyl ring create substantial steric hindrance around the C1 amine. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion. HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier. DIPEA is selected as a non-nucleophilic base to prevent unwanted side reactions with the active ester.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under an inert Argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
-
Amine Addition: Cool the reaction mixture to 0°C. Add 4,4-dimethylcyclohex-2-en-1-amine (1.2 eq) dropwise. Causality: Initiating the addition at 0°C mitigates any exothermic degradation of the allylic amine[2]. Allow the reaction to slowly warm to 25°C.
-
Self-Validating Checkpoint: After 2 hours, sample 5 µL of the reaction mixture into 1 mL of Methanol. Analyze via LC-MS. The complete disappearance of the activated ester mass and the appearance of the product mass (M+H) validates the completion of the coupling, preventing premature workup.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).
-
DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: DMF causes severe peak tailing during normal-phase chromatography; LiCl washing is a field-proven method to aggressively partition DMF into the aqueous phase.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Handling and Storage
Causality: Free-base allylic amines are highly susceptible to N-oxidation and polymerization.
-
Storage: Store strictly at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2].
-
Handling: If the reagent degrades (indicated by a color change from colorless to dark yellow/brown), it must be distilled under reduced pressure prior to use. Alternatively, converting the free base to its hydrochloride salt can drastically improve long-term bench stability.
Workflow Visualization
Below is the logical workflow for integrating this building block into a medicinal chemistry pipeline.
Workflow for integrating 4,4-dimethylcyclohex-2-en-1-amine in hit-to-lead drug discovery.
References
-
Title: 4,4-dimethylcyclohex-2-en-1-amine (C8H15N) - PubChemLite Source: uni.lu URL: [Link]
-
Title: 4,4-dimethylcyclohex-2-en, ANGENE, 3011970 - 나비엠알오 Source: navimro.com URL: [Link]
Sources
Pharmacological Significance of 4,4-Dimethylcyclohex-2-en-1-amine: A Privileged Scaffold in Antitubercular Drug Design
Executive Summary
The development of novel therapeutics to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB) requires chemical scaffolds that can navigate the highly lipophilic mycobacterial cell envelope while resisting host metabolic degradation. 4,4-Dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) has emerged as a critical, privileged building block in medicinal chemistry, most notably in the synthesis of azaindole carboxamides[1]. This technical whitepaper explores the structural rationale, pharmacological significance, and self-validating synthetic methodologies associated with this unique allylic amine.
Structural Rationale & Pharmacological Significance
The incorporation of the 4,4-dimethylcyclohex-2-enyl moiety into an active pharmaceutical ingredient (API) is not arbitrary; it is driven by precise pharmacodynamic and pharmacokinetic requirements.
-
Lipophilic Shielding & Membrane Penetration: The compound possesses a predicted LogP of 1.6 and a monoisotopic mass of 125.12 Da[2]. When coupled to a polar core (such as an azaindole), this lipophilic tail enhances the overall membrane permeability of the drug, allowing it to cross the mycolic acid-rich cell wall of M. tuberculosis.
-
Metabolic Stability (The gem-Dimethyl Effect): Unsubstituted cyclohexyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation at the C4 position. The inclusion of a gem-dimethyl group at C4 creates profound steric hindrance, effectively blocking this primary metabolic liability and extending the drug's half-life.
-
Conformational Restriction: The endocyclic double bond (cyclohex-2-enyl) restricts the ring's flexibility. This locks the amine (and the resulting amide bond in the final drug) into a specific pseudo-axial/equatorial vector, reducing the entropic penalty upon binding to the target enzyme.
Pharmacodynamic and pharmacokinetic contributions of the 4,4-dimethylcyclohex-2-enyl moiety.
Core Application: Azaindole Carboxamides in Tuberculosis (TB)
Tuberculosis remains a devastating infectious disease, responsible for approximately 2 million deaths globally each year[3]. The failure of legacy antibiotics has necessitated the discovery of new chemical entities.
Recent intellectual property developed by highlights the use of 4,4-dimethylcyclohex-2-en-1-amine in synthesizing novel azaindole carboxamides (WO/2021/062316)[4]. In these structures, the amine is coupled to an azaindole carboxylic acid core. The azaindole provides critical hydrogen-bonding interactions with mycobacterial targets, while the 4,4-dimethylcyclohex-2-enyl group occupies an adjacent hydrophobic pocket, driving nanomolar binding affinity[3].
Quantitative Data: Scaffold Profiling
To understand the superiority of this scaffold, we summarize the quantitative physicochemical properties and their pharmacological consequences below.
| Property / Descriptor | Value | Pharmacological Consequence |
| Molecular Weight | 125.21 g/mol | Low molecular weight allows for further elaboration without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | 1.6 | Optimal lipophilicity for balancing aqueous solubility and mycobacterial membrane penetration[2]. |
| Fraction sp³ (Fsp³) | 0.75 | High 3D character reduces flat-aromatic toxicity, prevents aggregation, and improves target specificity[1]. |
| Topological Polar Surface Area | 26.0 Ų | Low TPSA ensures the moiety does not impede passive diffusion across lipid bilayers[1]. |
| C4 Steric Volume | High (gem-dimethyl) | Prevents rapid Phase I oxidative metabolism, improving in vivo exposure. |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of compounds containing this moiety must follow strict, self-validating systems.
Protocol 1: Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine
The synthesis begins with (CAS: 1073-13-8)[5][6].
-
Causality behind experimental choice: Direct reductive amination (e.g., using NaBH₃CN and NH₄OAc) risks reducing the sensitive allylic double bond or causing over-alkylation to secondary amines. Therefore, a two-step sequence—oxime condensation followed by controlled reduction—is utilized to guarantee primary amine selectivity and alkene preservation.
Step 1: Oxime Condensation
-
Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Reflux the mixture at 80°C for 4 hours.
-
Validation Checkpoint (Self-Validating System): Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The reaction is complete only when the UV-active ketone spot disappears. Confirm via IR spectroscopy: The conjugated carbonyl stretch (~1670 cm⁻¹) must be completely replaced by a broad O-H stretch (~3200-3300 cm⁻¹) and a C=N stretch (~1630 cm⁻¹).
Step 2: Controlled Reduction
-
Dissolve the isolated oxime in glacial acetic acid. Slowly add activated Zinc dust (4.0 eq) while maintaining the temperature at 60°C.
-
Stir for 6 hours, then filter through Celite to remove zinc salts.
-
Validation Checkpoint (Self-Validating System - Acid/Base Logic): Concentrate the filtrate, dilute with water, and acidify to pH 2. Extract with Dichloromethane (DCM) to remove unreacted oxime and neutral impurities (the protonated amine remains in the aqueous layer). Basify the aqueous layer to pH 10 using 2M NaOH, and extract with diethyl ether. The target amine will selectively partition into the organic layer.
-
Confirm product identity via LC-MS; the base peak must correspond to[M+H]⁺ = 126.2 Da[2].
Self-validating synthetic workflow for 4,4-dimethylcyclohex-2-en-1-amine and API coupling.
Protocol 2: In Vitro Antitubercular Evaluation (MIC Determination)
Once the final azaindole carboxamide is synthesized, its efficacy is tested against M. tuberculosis H37Rv.
-
Causality behind experimental choice: M. tuberculosis requires specific lipid-rich media to grow, but heavy lipid supplementation (like Tween 80) can form micelles that artificially sequester highly lipophilic drugs, leading to false-negative MIC values. Therefore, Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) without Tween 80 is strictly utilized.
Step-by-Step Assay:
-
Prepare a 2-fold serial dilution of the API in DMSO, yielding a final concentration range of 0.01 to 20 µg/mL in 96-well microtiter plates.
-
Inoculate with M. tuberculosis H37Rv to a final density of 10⁵ CFU/mL.
-
Validation Checkpoint (Self-Validating System): The assay must include two internal controls.
-
Positive Control: Isoniazid (INH) must yield an MIC between 0.02 and 0.05 µg/mL to prove the bacterial strain is susceptible and viable.
-
Negative/Vehicle Control: Wells containing 1% DMSO (without drug) must show uninhibited bacterial growth to prove the solvent is not causing background toxicity.
-
-
Incubate at 37°C for 7 days. Add Resazurin dye (REMA assay) and incubate for an additional 24 hours. A color shift from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration preventing the color shift.
References
-
PubChemLite - 4,4-dimethylcyclohex-2-en-1-amine (C8H15N). Source: PubChem (National Center for Biotechnology Information). URL:[Link]
-
AZAINDOLE CARBOXAMIDE COMPOUNDS FOR THE TREATMENT OF MYCOBACTERIAL INFECTIONS (WO/2021/062316). Source: WIPO Patentscope (The Global Alliance for TB Drug Development, Inc.). URL:[Link]
-
Synthesis of 4,4-dimethylcyclohex-2-en-1-one. Source: PrepChem. URL:[Link]
-
4,4-dimethylcyclohex-2-en-1-amine (CAS 61888-92-4) Properties and Reactions. Source: MolAid. URL:[Link]
Sources
- 1. 4,4-dimethylcyclohex-2-en-1-amine - CAS号 61888-92-4 - 摩熵化学 [molaid.com]
- 2. PubChemLite - 4,4-dimethylcyclohex-2-en-1-amine (C8H15N) [pubchemlite.lcsb.uni.lu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentscope.wipo.int [patentscope.wipo.int]
- 5. prepchem.com [prepchem.com]
- 6. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]
The Physicochemical and Synthetic Profile of 4,4-Dimethylcyclohex-2-en-1-amine: A Technical Whitepaper
Executive Summary
In modern drug discovery and complex organic synthesis, sterically hindered allylic amines serve as critical building blocks. 4,4-dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) is a highly specialized pharmacophore that combines a basic primary amine center with a rigidified, lipophilic cyclohexene ring. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its boiling point and density—alongside field-proven synthetic methodologies and its utility in rational drug design.
Physicochemical Profiling: Boiling Point and Density
Because empirical literature values for highly specific intermediates like 4,4-dimethylcyclohex-2-en-1-amine are sparse, physicochemical properties are often derived from robust chemoinformatics models used in early-stage drug development[1].
Quantitative Data Summary
| Property | Value | Method / Condition |
| Chemical Name | 4,4-dimethylcyclohex-2-en-1-amine | IUPAC Standard |
| CAS Registry Number | 61888-92-4 | - |
| Molecular Formula | C₈H₁₅N | - |
| Molecular Weight | 125.21 g/mol | Monoisotopic Mass: 125.12 Da[1] |
| Predicted Boiling Point | ~160 °C – 170 °C | Calculated at 760 mmHg |
| Predicted Density | ~0.85 – 0.89 g/cm³ | Calculated at 20 °C |
The Causality of Physicochemical Behavior
-
Boiling Point Dynamics: The boiling point of an organic molecule is dictated by intermolecular forces and molecular symmetry. For 4,4-dimethylcyclohex-2-en-1-amine, the primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, significantly elevating the boiling point compared to its hydrocarbon analog, 4,4-dimethylcyclohexene (BP ~120 °C). However, the bulky gem-dimethyl group at the C4 position creates severe steric hindrance that prevents optimal liquid-phase packing. This steric penalty slightly lowers the boiling point compared to unbranched primary amines of similar molecular weight (e.g., octylamine, BP 179 °C), anchoring the predicted boiling point in the 160–170 °C range.
-
Density Mechanics: Density is a function of molecular mass divided by molar volume. The introduction of the gem-dimethyl group increases the free volume (molar volume) of the molecule due to the 3D spatial requirement of the methyl rotors. While the planar sp² carbons of the cyclohexene ring (C2-C3) pull the ring into a more compact half-chair conformation, the aliphatic bulk dominates. Consequently, the density is slightly lower than that of unsubstituted cyclohexylamine (0.867 g/cm³), landing in the 0.85–0.89 g/cm³ range.
Synthetic Methodologies & Workflows
Synthesizing allylic amines requires careful reagent selection to prevent the over-reduction of the alkene. The most robust method for generating 4,4-dimethylcyclohex-2-en-1-amine is the direct reductive amination of2[2].
Step-by-Step Protocol: Borch Reductive Amination
This protocol is designed as a self-validating system, ensuring chemoselectivity and high yield.
-
Imine Formation: Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate (NH₄OAc).
-
Causality: The massive excess of ammonia shifts the equilibrium toward the iminium intermediate. Ammonium acetate naturally buffers the solution to pH ~6, which is the optimal isoelectric point for iminium ion formation without protonating the final amine product into an unreactive salt[3].
-
-
Hydride Addition: Add 4 (NaBH₃CN, 1.5 eq) in small portions at 0 °C[4].
-
Causality: NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. At pH 6, NaBH₃CN selectively reduces the highly electrophilic iminium ion but leaves the starting ketone and the allylic double bond untouched[4].
-
-
Reaction Progression: Stir the mixture at room temperature for 16 hours under an inert argon atmosphere to prevent oxidative degradation of the delicate allylic amine.
-
Quenching and Extraction: Quench the reaction with 1M NaOH to neutralize the mixture and deprotonate the newly formed amine. Extract the aqueous layer with dichloromethane (DCM).
-
Causality: The basic quench ensures the product is in its free-base form, allowing it to partition cleanly into the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via Kugelrohr distillation to yield the pure 4,4-dimethylcyclohex-2-en-1-amine.
Synthetic workflow of 4,4-dimethylcyclohex-2-en-1-amine via reductive amination.
Applications in Drug Development & Pharmacophore Utility
In medicinal chemistry, the 4,4-dimethylcyclohex-2-en-1-amine scaffold is a highly prized pharmacophore used to probe the active sites of kinases and G-protein coupled receptors (GPCRs).
The molecule provides a unique trifecta of binding interactions:
-
The Primary Amine: Acts as a basic center (pKa ~10.5), forming critical salt bridges or hydrogen bonds with acidic residues (Aspartate or Glutamate) in the receptor pocket.
-
The Cyclohexene Ring: The localized pi-electron density allows for weak dispersion forces or edge-to-face pi-pi interactions with aromatic residues (Phenylalanine, Tyrosine).
-
The Gem-Dimethyl Group: Acts as a steric anchor. When inserted into a hydrophobic sub-pocket, the bulky methyl groups displace high-energy water molecules, driving binding affinity through the hydrophobic effect.
Pharmacophore binding model of 4,4-dimethylcyclohex-2-en-1-amine in a receptor pocket.
References
-
4,4-dimethylcyclohex-2-en-1-amine (C8H15N) - PubChemLite Source: PubChem / uni.lu URL:[Link]
-
Synthesis of 4,4-dimethylcyclohex-2-en-1-one Source: PrepChem.com URL:[Link]
-
Reductive Amination of Carbonyl Compounds - Thieme E-Books Source: Thieme Connect URL:[Link]
-
Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. Source: ResearchGate URL:[Link]
Sources
An In-Depth Technical Guide to the Chiral Separation of 4,4-Dimethylcyclohex-2-en-1-amine Enantiomers
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 4,4-dimethylcyclohex-2-en-1-amine enantiomers, a critical process for the synthesis of enantiopure compounds in the pharmaceutical and fine chemical industries. As the biological activity of chiral molecules is often enantiomer-specific, the ability to isolate and analyze individual enantiomers is of paramount importance. This document explores the theoretical underpinnings and practical applications of three primary resolution techniques: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography). Each section delves into the causality behind experimental choices, providing field-proven insights and detailed, step-by-step protocols. The guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient chiral separation methods for this and structurally related cyclic allylic amines.
Introduction: The Significance of Chirality in 4,4-Dimethylcyclohex-2-en-1-amine
4,4-Dimethylcyclohex-2-en-1-amine is a chiral cyclic allylic amine, a structural motif present in numerous biologically active molecules. The presence of a stereocenter at the C1 position gives rise to two non-superimposable mirror images, or enantiomers: (R)-4,4-dimethylcyclohex-2-en-1-amine and (S)-4,4-dimethylcyclohex-2-en-1-amine. In a biological context, these enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles due to the chiral nature of their protein targets, such as enzymes and receptors. Consequently, the synthesis and isolation of single enantiomers are often a regulatory requirement and a scientific necessity for the development of safe and effective pharmaceuticals.
This guide provides a detailed exploration of the principal methods for resolving the racemic mixture of 4,4-dimethylcyclohex-2-en-1-amine, a critical step in accessing enantiomerically pure forms of this versatile building block.
Diastereomeric Salt Crystallization: A Classical and Scalable Approach
The formation of diastereomeric salts is a well-established and industrially scalable method for chiral resolution.[1] This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization.[2][3]
The Underlying Principle: From Enantiomers to Separable Diastereomers
The reaction of a racemic mixture of 4,4-dimethylcyclohex-2-en-1-amine with an enantiopure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts:
-
(R)-4,4-dimethylcyclohex-2-en-1-ammonium L-(+)-tartrate
-
(S)-4,4-dimethylcyclohex-2-en-1-ammonium L-(+)-tartrate
These salts, being diastereomers, exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Key Experimental Considerations
The success of a diastereomeric salt resolution is contingent on several critical factors:
-
Choice of Resolving Agent: Tartaric acid and its derivatives are common choices for resolving amines due to their availability and effectiveness.[4] Other options include mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid. The selection is often empirical, and screening of several resolving agents may be necessary.
-
Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A solvent system where one salt is sparingly soluble while the other is highly soluble is ideal. Alcohols, such as methanol and ethanol, are often good starting points.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the resolved product.[4]
-
Temperature: Temperature affects solubility and the rate of crystallization. A controlled cooling profile is often employed to promote the formation of well-defined crystals.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol provides a general procedure for the resolution of racemic 4,4-dimethylcyclohex-2-en-1-amine using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry will likely be required.
Materials:
-
Racemic 4,4-dimethylcyclohex-2-en-1-amine
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic 4,4-dimethylcyclohex-2-en-1-amine in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water and add a 2 M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the recovered amine should be determined using an appropriate analytical technique, such as chiral HPLC or chiral GC.
-
Enzymatic Kinetic Resolution: A Highly Selective Biocatalytic Approach
Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[5] In the context of racemic 4,4-dimethylcyclohex-2-en-1-amine, an enzyme, typically a lipase, can be used to selectively acylate one enantiomer, leaving the other unreacted.
The Principle of Enantioselective Acylation
In a typical EKR of a racemic amine, an acyl donor (e.g., an ester) and a lipase are introduced. The enzyme's active site is chiral and will preferentially bind and catalyze the acylation of one enantiomer of the amine over the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by conventional methods like chromatography or extraction.
A significant advantage of this method is the potential for dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product.[6]
Caption: Workflow for enzymatic kinetic resolution of a primary amine.
Critical Parameters for Successful EKR
-
Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the resolution of amines and are known for their broad substrate scope and high enantioselectivity.[7]
-
Acyl Donor: The choice of acyl donor can significantly impact the reaction rate and enantioselectivity. Simple esters like ethyl acetate or isopropyl acetate are often effective.
-
Solvent: The reaction is typically carried out in an organic solvent that does not denature the enzyme. Toluene, hexane, and methyl tert-butyl ether (MTBE) are common choices.
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature needs to be determined for the specific enzyme and substrate.
Experimental Protocol: EKR with Candida antarctica Lipase B
This protocol outlines a general procedure for the kinetic resolution of racemic 4,4-dimethylcyclohex-2-en-1-amine using CALB.
Materials:
-
Racemic 4,4-dimethylcyclohex-2-en-1-amine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Isopropyl acetate (or other suitable acyl donor)
-
Anhydrous toluene (or other suitable organic solvent)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a solution of racemic 4,4-dimethylcyclohex-2-en-1-amine in anhydrous toluene, add isopropyl acetate (as both acyl donor and solvent).
-
Add the immobilized CALB to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction.
-
-
Hydrolysis of the Acylated Amine (if the other enantiomer is desired):
-
The separated N-acyl amine can be hydrolyzed under acidic or basic conditions to yield the other enantiomer of the amine.
-
Chiral Chromatography: High-Resolution Analytical and Preparative Separation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and versatile method for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[8] This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principles of Chiral Recognition on a Stationary Phase
A chiral stationary phase consists of a chiral selector immobilized on a solid support (typically silica gel). When a racemic mixture passes through the column, the two enantiomers interact with the chiral selector to form transient diastereomeric complexes. These complexes have different association constants, leading to different retention times and, thus, separation.
For amines like 4,4-dimethylcyclohex-2-en-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening due to their broad applicability.[9]
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry.[10] It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
Advantages of SFC for Chiral Separations:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC.
-
Reduced Solvent Consumption: The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" technique.
-
Enhanced Selectivity: SFC can sometimes provide different and improved selectivity compared to HPLC for certain compounds.
Method Development in Chiral Chromatography
The development of a chiral separation method is often an empirical process that involves screening different columns and mobile phases.
Key Parameters to Optimize:
-
Chiral Stationary Phase: Screening a variety of CSPs with different chiral selectors is crucial.
-
Mobile Phase:
-
In HPLC (Normal Phase): Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
In SFC: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol).
-
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution, especially for basic compounds like amines.
-
Temperature and Flow Rate: These parameters can be adjusted to fine-tune the separation.
Experimental Protocol: Chiral SFC Screening
This protocol provides a general approach for screening conditions for the chiral separation of 4,4-dimethylcyclohex-2-en-1-amine by SFC.
Instrumentation and Columns:
-
Supercritical Fluid Chromatography system with a back-pressure regulator.
-
A selection of chiral columns (e.g., polysaccharide-based CSPs).
Mobile Phase Screening:
-
Primary Mobile Phase: Supercritical CO2.
-
Co-solvents (Modifiers): Methanol, ethanol, isopropanol.
-
Additives: Diethylamine (DEA) or other basic modifiers for improved peak shape.
Screening Procedure:
-
Prepare a stock solution of racemic 4,4-dimethylcyclohex-2-en-1-amine in a suitable solvent (e.g., methanol).
-
Screen a set of chiral columns with a standard gradient of CO2 and a modifier (e.g., methanol with a small percentage of DEA).
-
Evaluate the chromatograms for any signs of separation.
-
For promising column/modifier combinations, optimize the separation by adjusting the modifier percentage (isocratic or gradient), temperature, and back-pressure.
Table 1: Example Chiral SFC Screening Conditions
| Parameter | Condition |
| Columns | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | CO2 / Methanol with 0.1% DEA |
| Gradient | 5% to 40% Methanol over 5-10 minutes |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV (at a suitable wavelength) |
Conclusion and Future Perspectives
The chiral separation of 4,4-dimethylcyclohex-2-en-1-amine is a critical step in the development of enantiomerically pure compounds. This guide has detailed three robust methodologies: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.
-
Diastereomeric salt crystallization remains a highly valuable technique, especially for large-scale production, due to its cost-effectiveness and scalability.
-
Enzymatic kinetic resolution offers exceptional selectivity and is a powerful tool, particularly when coupled with in-situ racemization in a dynamic kinetic resolution process.
-
Chiral chromatography (HPLC and SFC) provides a rapid and highly efficient means for both analytical and preparative separations, with SFC offering significant advantages in terms of speed and reduced environmental impact.
The choice of the most appropriate method will depend on the specific requirements of the project, including the desired scale of separation, the required level of enantiopurity, and available resources. A systematic screening of different resolving agents, enzymes, and chromatographic conditions is often the most effective strategy for developing a successful chiral separation protocol for 4,4-dimethylcyclohex-2-en-1-amine and its analogs.
References
- Bäckvall, J.-E. (2013). Enzyme- and Ruthenium-Catalyzed Dynamic Kinetic Resolution of Functionalized Cyclic Allylic Alcohols. The Journal of Organic Chemistry.
- Cassels, W. R., et al. (2023). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization.
- Diaba, F., et al. (2022). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry.
- Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
- Fogassy, E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- Harada, T., & Shintani, R. (2022). Chiral resolution. Wikipedia.
- Martinez, C. A. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.
- BioDuro. (2018).
- Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines... European Journal of Chemistry.
- Shimadzu. (2016).
- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
- Agilent. (n.d.). Extend Your Application Reach with Achiral and Chiral SFC Columns.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- BenchChem. (2025).
- Columnex. (n.d.). Chiral HPLC and SFC Columns.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Frie, J. L., et al. (2022). Crystallization-Based Inversion of Kinetic Stereocontrol. Angewandte Chemie.
- Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Johnson, J. S. (2023).
- Paquette, L. A. (1987). Synthesis of chiral 5-substituted cyclohex-2-enones from 5-trimethylsilylcyclohex-2-enone.
- PubChem. (n.d.). 4,4-Dimethylcyclohexan-1-amine.
- Serebryakov, E. P., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLOS ONE.
- Toth, G., et al. (2021). State of the Art in Crystallization‐Induced Diastereomer Transformations.
- Terry, A. G. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction | European Journal of Chemistry [eurjchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. columnex.com [columnex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: Chemoselective Reductive Amination of 4,4-Dimethylcyclohex-2-en-1-one
Executive Summary
This application note details the protocols for the reductive amination of 4,4-dimethylcyclohex-2-en-1-one , a challenging substrate featuring both steric hindrance (gem-dimethyl group) and electronic competition (
Standard reductive amination conditions (e.g., NaBH(OAc)₃/AcOH) often fail with this substrate, leading to low conversion or uncontrolled conjugate addition (1,4-reduction). This guide provides two distinct, self-validating protocols:
-
Protocol A (Target: Allylic Amine): Uses Titanium(IV) isopropoxide [Ti(OiPr)₄] to lock the imine intermediate, followed by NaBH₄ reduction to selectively yield the allylic amine.
-
Protocol B (Target: Saturated Amine): Uses heterogeneous catalytic hydrogenation (Pd/C) for simultaneous reduction of the imine and the alkene.
Scientific Background & Mechanistic Strategy
The Substrate Challenge
4,4-dimethylcyclohex-2-en-1-one presents a "perfect storm" of reactivity challenges:
-
Steric Bulk: The C4 gem-dimethyl group creates a neopentyl-like environment, hindering nucleophilic attack at the carbonyl carbon (C1) and influencing the conformation of the ring.
-
Regioselectivity (1,2 vs 1,4): The enone system is susceptible to Michael addition (1,4-addition) of the amine nucleophile at C3, or conjugate reduction by the hydride source.
-
Chemoselectivity: Preserving the C2-C3 double bond requires forming the imine quantitatively prior to the introduction of the hydride source.
The Titanium(IV) Isopropoxide Solution
To synthesize the allylic amine (preserving the alkene), we utilize Ti(OiPr)₄. This reagent serves a dual function:
-
Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity to overcome the steric hindrance of the 4,4-dimethyl group.
-
Water Scavenging: It reacts with the water byproduct of imine formation to form stable titanium oxides, driving the equilibrium toward the imine (or iminium) species.
Key Insight: By pre-forming the imine with Ti(OiPr)₄ in the absence of a reducing agent, we prevent the hydride from attacking the conjugated C=C bond of the free enone.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways controlled by the choice of catalyst and reducing agent.
Figure 1: Divergent reaction pathways. The Ti(OiPr)₄ route (Yellow) is essential to avoid the Michael Addition byproduct (Red) and access the Allylic Amine (Green).
Experimental Protocols
Protocol A: Synthesis of the Allylic Amine
Objective: Selective 1,2-reduction of the imine while preserving the C2-C3 double bond. Reagents:
-
Substrate: 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv)
-
Amine: Primary amine (e.g., Benzylamine, 1.1 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Methodology:
-
Complexation (The "Aging" Step):
-
In a flame-dried flask under Argon, combine the amine (1.1 equiv) and 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv).
-
Add Ti(OiPr)₄ (1.25 equiv) neat.
-
Critical Step: Stir the mixture at ambient temperature (20-25°C) for 6–12 hours . The solution will likely become viscous.
-
Validation: Monitor by IR spectroscopy. The ketone carbonyl stretch (~1675 cm⁻¹) should disappear, replaced by the imine stretch (~1640 cm⁻¹). Do not proceed until the ketone is consumed.
-
-
Dilution:
-
Dilute the viscous reaction mixture with absolute Ethanol (5 mL per mmol substrate).
-
-
Reduction:
-
Cool the solution to 0°C (ice bath).
-
Add NaBH₄ (1.5 equiv) portion-wise to control hydrogen evolution.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup (Titanium Quench):
-
Add 2M aqueous NH₄OH (or 1M NaOH) to quench the reaction. A heavy white precipitate (TiO₂) will form.
-
Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
-
Note: If filtration is slow, centrifuge the mixture first.
-
-
Purification:
-
Concentrate the filtrate.
-
Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄.
-
Purify via flash column chromatography (typically Hexanes/EtOAc + 1% Et₃N to prevent tailing).
-
Protocol B: Synthesis of the Saturated Amine
Objective: Full reduction of both the carbonyl (to amine) and the alkene. Reagents:
-
Substrate: 4,4-dimethylcyclohex-2-en-1-one
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Hydrogen Source: H₂ balloon (1 atm)
Step-by-Step Methodology:
-
Mixing:
-
Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) and the amine (1.0 equiv) in Methanol.
-
-
Catalyst Addition:
-
Safety: Under an Argon blanket, carefully add 10% Pd/C. (Avoid adding dry catalyst to solvent in air to prevent ignition).
-
-
Hydrogenation:
-
Purge the flask with H₂ gas (balloon).
-
Stir vigorously at room temperature for 12–16 hours.
-
-
Validation:
-
TLC will show a single spot. NMR will confirm the loss of vinylic protons (C2-H and C3-H).
-
-
Workup:
-
Filter through Celite to remove Pd/C.
-
Concentrate to yield the crude saturated amine (often high purity without column chromatography).
-
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on reagent choices for this specific substrate.
| Variable | Protocol A (Ti-Mediated) | Protocol B (Catalytic H₂) | Standard Method (NaBH(OAc)₃) |
| Primary Product | Allylic Amine | Saturated Amine | Mixed / Low Yield |
| C=C Bond Status | Preserved | Reduced (Single bond) | Variable |
| 1,4-Addition Risk | Low (Blocked by Ti-complex) | N/A (Alkene reduced anyway) | High |
| Reaction Time | 8h (Imine) + 2h (Red) | 12–16h | 24h+ |
| Typical Yield | 75–85% | 85–95% | <40% |
Troubleshooting Guide
-
Problem: Low yield in Protocol A.
-
Cause: Incomplete imine formation due to steric hindrance of the gem-dimethyl group.
-
Solution: Increase the "Aging" time in Step 1 to 24 hours or gently heat to 40°C before adding the reducing agent.
-
-
Problem: "Gummy" precipitate during workup.
-
Cause: Titanium salts trapping the product.
-
Solution: Use 1M NaOH instead of water for the quench to ensure TiO₂ precipitates as a granular solid rather than a gel.
-
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: An improved protocol. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]
-
Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Barney, et al. (2022). Strategies for Selective Reductive Amination in Organic Synthesis. Journal of Chemical and Pharmaceutical Research.
Sources
Application Note: Regioselective Luche Reduction of 4,4-Dimethylcyclohex-2-en-1-one
Executive Summary & Scope
The reduction of α,β-unsaturated ketones (enones) to their corresponding allylic alcohols is a critical transformation in synthetic organic chemistry and drug development. When utilizing standard sodium borohydride (NaBH₄), the reduction of enones typically yields a complex mixture of 1,2-addition products (allylic alcohols) and 1,4-conjugate addition products (saturated ketones and alcohols).
This application note details the Luche Reduction protocol specifically optimized for 4,4-dimethylcyclohex-2-en-1-one to exclusively yield 4,4-dimethylcyclohex-2-en-1-ol . By introducing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a stoichiometric modifier in methanol, the reaction pathway is strictly directed toward 1,2-hydride addition. This guide outlines the mechanistic causality, quantitative parameters, and a self-validating experimental workflow designed for high-fidelity reproducibility.
Mechanistic Causality: The HSAB Principle
The high regioselectivity of the Luche reduction is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. Understanding this causality is essential for troubleshooting and scaling the reaction.
-
Lewis Acid Activation: The enone substrate contains two electrophilic sites: the carbonyl carbon (a "hard" electrophile) and the β-carbon (a "soft" electrophile). CeCl₃ acts as a highly oxophilic Lewis acid, coordinating directly to the carbonyl oxygen. This coordination significantly increases the partial positive charge on the carbonyl carbon, amplifying its "hardness" ().
-
Reagent Modification (Methanolysis): Standard NaBH₄ is a relatively "soft" nucleophile, which often leads to 1,4-attack at the soft β-carbon. However, CeCl₃ catalyzes the rapid reaction between NaBH₄ and methanol to generate sodium methoxyborohydrides,
. -
Regioselective Hydride Transfer: The substitution of hydride ligands with electronegative methoxy groups transforms the borohydride into a "hard" nucleophile. Driven by the HSAB principle, this hard methoxyborohydride exclusively attacks the hard, Ce-activated carbonyl carbon, resulting in pure 1,2-addition ().
For 4,4-dimethylcyclohex-2-en-1-one, the gem-dimethyl group at the C4 position introduces significant steric bulk near the β-carbon. While this naturally disfavors 1,4-addition, the Luche conditions are still strictly required to prevent any trace saturated byproducts and ensure a quantitative yield of the allylic alcohol.
Mechanistic Workflow Diagram
Mechanistic workflow of the Luche reduction highlighting HSAB-driven 1,2-hydride addition.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction. Maintaining these ratios is critical; an excess of CeCl₃ ensures complete carbonyl activation before hydride delivery.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| 4,4-dimethylcyclohex-2-en-1-one | 124.18 | 1.0 eq | 1.24 g | Starting Substrate |
| CeCl₃·7H₂O | 372.58 | 1.1 eq | 4.10 g | Lewis Acid / Hardness Modifier |
| NaBH₄ | 37.83 | 1.2 eq | 0.45 g | Hydride Source |
| Methanol (MeOH) | 32.04 | Solvent | 30 mL (0.33 M) | Solvent & Reactant |
| Saturated NH₄Cl (aq) | N/A | Quench | 15 mL | Reaction Terminator |
Expected Yield: 92–98% Reaction Time: 15–30 minutes at 0 °C.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each phase, specific physical or analytical cues confirm that the reaction is proceeding along the correct mechanistic pathway.
Step 1: Substrate and Lewis Acid Complexation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 1.24 g (10.0 mmol) of 4,4-dimethylcyclohex-2-en-1-one and 30 mL of reagent-grade methanol.
-
Add 4.10 g (11.0 mmol) of CeCl₃·7H₂O to the stirring solution.
-
Stir at room temperature for 10–15 minutes until the cerium salt is completely dissolved.
-
Causality & Validation: Anhydrous CeCl₃ is insoluble in methanol; the heptahydrate is strictly required for solubility. Complete dissolution visually validates that the Ce³⁺ ions are fully solvated and available to coordinate with the enone ().
-
Step 2: Controlled Hydride Delivery
-
Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes.
-
Weigh out 0.45 g (12.0 mmol) of NaBH₄.
-
Add the NaBH₄ portionwise over 5 minutes.
-
Causality & Validation: The reaction between NaBH₄ and MeOH is exothermic and releases hydrogen gas. Portionwise addition prevents thermal runaway. You must observe controlled effervescence (H₂ gas evolution); this visual cue validates the in situ generation of the active methoxyborohydride species.
-
Step 3: Analytical Self-Validation (Reaction Monitoring)
-
After 15 minutes of stirring at 0 °C, pull a 10 µL aliquot and quench it in a GC vial with 0.5 mL EtOAc and 0.5 mL water.
-
Spot the organic layer on a Silica Gel 60 F254 TLC plate. Elute with 20% EtOAc in Hexanes.
-
Validation Checkpoints:
-
UV Activity: The starting enone is highly UV-active (dark spot at 254 nm). The product allylic alcohol has an isolated alkene, which is virtually invisible under 254 nm UV light. The disappearance of the UV-active spot confirms enone consumption.
-
Staining: Dip the plate in p-Anisaldehyde stain and heat. The product (4,4-dimethylcyclohex-2-en-1-ol) will appear as a distinct, strongly colored spot at a lower
(~0.3) compared to the starting material (~0.6).
-
-
Step 4: Quenching and Product Isolation
-
Once TLC confirms complete conversion, quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl.
-
Causality: The mildly acidic NH₄Cl neutralizes unreacted borohydride safely and breaks down the cerium-alkoxy complexes, releasing the free allylic alcohol.
-
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting 4,4-dimethylcyclohex-2-en-1-ol is typically >95% pure by NMR and can be used without further column chromatography.
References
Application Notes & Protocols: The Strategic Utility of 4,4-Dimethylcyclohex-2-en-1-amine as a Pharmaceutical Intermediate
Abstract
The 4,4-dimethylcyclohex-2-en-1-amine scaffold is a valuable and versatile intermediate for the synthesis of complex molecular architectures in pharmaceutical research and development. Its unique combination of a sterically defined gem-dimethylcyclohexene ring and a reactive allylic amine functionality makes it an attractive building block for generating libraries of novel compounds. This guide provides a comprehensive overview of its synthesis and application, including detailed, field-tested protocols for its preparation and subsequent derivatization. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, high-yield products.
Introduction: The Significance of the Scaffold
In modern medicinal chemistry, the generation of structurally diverse and three-dimensional molecules is paramount for successful drug discovery campaigns. The 4,4-dimethylcyclohex-2-en-1-amine moiety offers several strategic advantages:
-
The Allylic Amine Motif: Allylic amines are crucial structural components in a vast number of biologically active agents, drugs, and natural products.[1] This functional group serves as a key handle for a multitude of synthetic transformations, allowing for the introduction of diverse substituents.
-
Conformational Rigidity: The cyclohexane ring, particularly with the gem-dimethyl substitution, imparts a degree of conformational constraint. This pre-organization can be beneficial for binding to specific protein targets by reducing the entropic penalty upon binding.
-
Lipophilicity and Solubility: The dimethylcyclohexane core provides a non-polar, lipophilic character that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The amine group ensures a degree of aqueous solubility, which can be finely tuned through derivatization.
This guide details the synthesis of this key intermediate starting from its ketone precursor and demonstrates its utility in a cornerstone reaction of modern pharmaceutical synthesis: the Buchwald-Hartwig amination.
Synthesis of the Key Intermediate: 4,4-Dimethylcyclohex-2-en-1-amine
The synthesis is a two-stage process, beginning with the formation of the α,β-unsaturated ketone, followed by a selective reductive amination to yield the target primary amine.
Workflow for the Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine
Caption: Two-stage synthesis of the target amine from commercial starting materials.
Part A: Synthesis of the Precursor, 4,4-Dimethylcyclohex-2-en-1-one
This protocol is adapted from a robust and high-yield procedure published in Organic Syntheses.[2] The reaction proceeds via a Diels-Alder reaction followed by hydrolysis.
Experimental Protocol:
-
Apparatus Setup: Equip a dry, 1-liter, three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is flushed with nitrogen and maintained under a static nitrogen atmosphere.
-
Reactant Charging: Charge the flask with 62.6 g (0.501 mole) of 1-(2-methylpropenyl)pyrrolidine.
-
Diels-Alder Reaction: Add 42.1 g (0.601 mole) of methyl vinyl ketone dropwise to the stirred solution over 5 minutes while cooling with an ice-water bath.
-
Reaction Progression: After the addition, stir the mixture with cooling for 10 minutes. Remove the ice bath and continue stirring at room temperature for 4 hours.
-
Hydrolysis: Cool the reaction mixture again with an ice-water bath and add 250 ml of 8 M hydrochloric acid dropwise. After the addition is complete, stir with cooling for 10 minutes, then continue stirring at room temperature for 14 hours.
-
Work-up and Extraction: Transfer the resulting mixture to a separatory funnel and extract with two 300-ml portions of diethyl ether. Cautiously neutralize the residual aqueous phase with solid sodium bicarbonate and extract again with two 400-ml portions of ether.
-
Isolation and Purification: Combine all ethereal extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The residual liquid is then distilled under reduced pressure to yield the product.
| Component | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 1-(2-Methylpropenyl)pyrrolidine | 125.22 | 62.6 g | 0.501 | Diene |
| Methyl Vinyl Ketone | 70.09 | 42.1 g | 0.601 | Dienophile |
| 8 M Hydrochloric Acid | 36.46 | 250 mL | ~2.0 | Catalyst/Hydrolysis |
| Product | 124.18 | 44-53 g | (71-85%) | Precursor |
Part B: Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine
This stage employs a reductive amination protocol. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild and selective reducing agent capable of reducing the intermediate iminium ion in the presence of the α,β-unsaturated ketone system, thus preserving the double bond.[3][4]
Experimental Protocol:
-
Apparatus Setup: In a 500 mL round-bottomed flask equipped with a magnetic stir bar and nitrogen inlet, add 4,4-dimethylcyclohex-2-en-1-one (10.0 g, 80.5 mmol).
-
Solvent and Amine Source: Dissolve the ketone in 150 mL of 1,2-dichloroethane (DCE). Add ammonium acetate (31.0 g, 402.5 mmol, 5 equivalents). Causality Note: Ammonium acetate serves as an in situ source of ammonia and the acetate anion can buffer the reaction.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: To the stirred suspension, add sodium triacetoxyborohydride (20.4 g, 96.6 mmol, 1.2 equivalents) portion-wise over 30 minutes. Safety Note: The addition may be exothermic and cause gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is fully consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir for 30 minutes.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by vacuum distillation or column chromatography to yield the final product.
| Component | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 4,4-Dimethylcyclohex-2-en-1-one | 124.18 | 10.0 g | 80.5 mmol | Substrate |
| Ammonium Acetate | 77.08 | 31.0 g | 402.5 mmol | Ammonia Source |
| Sodium Triacetoxyborohydride | 211.94 | 20.4 g | 96.6 mmol | Reducing Agent |
| 1,2-Dichloroethane | 98.96 | 150 mL | - | Solvent |
| Product | 125.21 | ~8.1 g | (~80%) | Intermediate |
Application Protocol: N-Arylation via Buchwald-Hartwig Amination
The primary amine of our intermediate is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[3] The Buchwald-Hartwig amination allows for the direct formation of a bond between the amine nitrogen and an aromatic ring, a common structural motif in drug molecules.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the N-arylation of the title amine intermediate.
Experimental Protocol:
-
Apparatus Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under argon, add the aryl bromide (1.0 equiv.), 4,4-dimethylcyclohex-2-en-1-amine (1.2 equiv.), and anhydrous toluene.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-arylated product.
| Component | Molar Equivalents | Role | Rationale for Choice |
| Aryl Bromide | 1.0 | Electrophile | Common coupling partner. |
| 4,4-Dimethylcyclohex-2-en-1-amine | 1.2 | Nucleophile | The key intermediate. |
| Pd₂(dba)₃ | 0.01 - 0.05 | Catalyst Precursor | A common, air-stable Pd(0) source. |
| XPhos / BINAP | 0.02 - 0.10 | Ligand | Bulky, electron-rich phosphines facilitate oxidative addition and reductive elimination.[2] |
| NaOtBu / Cs₂CO₃ | 1.4 - 2.0 | Base | A strong, non-nucleophilic base is required to deprotonate the amine.[2] |
| Toluene / Dioxane | - | Solvent | Anhydrous, high-boiling point aprotic solvents are standard. |
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reductive Amination: Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or acid. Quench reactions carefully and slowly. 1,2-dichloroethane is a suspected carcinogen.
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene is flammable.
Conclusion
4,4-Dimethylcyclohex-2-en-1-amine represents a potent intermediate for pharmaceutical development. The protocols provided herein offer reliable and scalable methods for its synthesis and subsequent elaboration into more complex, N-arylated structures. The strategic incorporation of this scaffold can provide access to novel chemical space, enabling the exploration of new structure-activity relationships in the pursuit of next-generation therapeutics.
References
-
E. C. Horning, M. O. Denekas, and R. E. Field. (1946). 4,4-Dimethyl-2-cyclohexen-1-one. Organic Syntheses, 26, 32. DOI: 10.15227/orgsyn.026.0032. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Tang, X., Xiao, W.-G., Xuan, B., Xiao, L.-J., & Zhou, Q.-L. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8201–8208. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 29, 2024, from [Link]
-
Wikipedia contributors. (2024, February 20). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 29, 2024, from [Link]
Sources
Application Note: Chemoselective Preparation of Allylic Amines from gem-Dimethyl Cyclohexenones
Introduction & Mechanistic Rationale
The synthesis of allylic amines from α,β-unsaturated ketones (enones) is a critical transformation in the development of pharmaceuticals and complex natural products. However, achieving this transformation on gem-dimethyl cyclohexenones (e.g., 4,4-dimethylcyclohex-2-en-1-one or 5,5-dimethylcyclohex-2-en-1-one) presents a unique set of chemoselective and steric challenges.
Standard reductive amination conditions often fail due to competing 1,4-conjugate reduction, leading to saturated amines, or aza-Michael additions, yielding β-amino ketones. Furthermore, the gem-dimethyl moiety introduces significant steric bulk, which can impede the formation of the transient imine or dictate the facial selectivity of incoming nucleophiles.
To navigate these challenges, this application note details two field-proven, highly chemoselective strategies:
-
The Indirect Pathway (Luche Reduction / Mitsunobu Amination): A highly reliable two-step sequence. It leverages the to selectively reduce the carbonyl to an allylic alcohol[1], followed by a stereoinvertive [2].
-
The Direct Pathway (Titanium-Mediated Reductive Amination): A streamlined one-pot procedure utilizing
as a transient Lewis acid to form the imine under neutral conditions, followed by chemoselective reduction with .
Note: Recent advances also highlight the use of for green, biocatalytic N-allylation[3], though chemical methods remain the standard for sterically demanding gem-dimethyl substrates.
Strategy Comparison & Quantitative Data
The selection of the appropriate synthetic route depends on the desired substitution of the final amine and the specific steric environment of the cyclohexenone.
| Strategy | Reagents | Chemoselectivity (1,2 vs 1,4) | Typical Yield | Stereochemical Outcome | Best Application |
| Indirect (Two-Step) | > 99:1 | 65–80% (over 3 steps) | Complete inversion at C1 | Primary amines; highly hindered gem-dimethyl systems. | |
| Direct Ti(IV) Amination | ~ 90:10 | 55–75% | Diastereomeric mixture | Secondary/Tertiary amines; rapid library generation. | |
| Biocatalytic (IREDs) | Reductive Aminases (e.g., pIR23) | > 99:1 | Up to 94% | Highly Enantioselective | Green chemistry; specific unhindered amine partners. |
Workflow Visualization
Fig 1: Divergent synthetic pathways for the preparation of allylic amines from cyclohexenones.
Experimental Protocols
Protocol A: Luche Reduction to gem-Dimethyl Cyclohex-2-en-1-ol
Causality & Expertise: Standard
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve the gem-dimethyl cyclohexenone (10.0 mmol, 1.0 eq) and
(11.0 mmol, 1.1 eq) in anhydrous methanol (30 mL). -
Cooling: Submerge the flask in an ice-water bath and stir for 15 minutes until the temperature reaches 0 °C.
-
Reduction: Add
(10.0 mmol, 1.0 eq) portion-wise over 10 minutes. Caution: Vigorous hydrogen gas evolution will occur. -
Reaction: Stir the mixture at 0 °C for 30–45 minutes.
-
Workup: Quench the reaction by carefully adding distilled water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting enone is strongly UV-active. The product allylic alcohol shows weak UV absorbance but stains intensely (dark blue/purple) with
-anisaldehyde stain upon heating. Complete disappearance of the UV-active starting material validates the reduction.
Protocol B: Mitsunobu Amination (Phthalimide Pathway)
Causality & Expertise: Direct displacement of an allylic alcohol is notoriously difficult due to the poor leaving group ability of the hydroxyl moiety. The Mitsunobu reaction overcomes this by utilizing triphenylphosphine (
Step-by-Step Methodology:
-
Preparation: Dissolve the gem-dimethyl cyclohex-2-en-1-ol (5.0 mmol, 1.0 eq), phthalimide (6.0 mmol, 1.2 eq), and
(6.0 mmol, 1.2 eq) in anhydrous THF (25 mL) under an argon atmosphere. -
Activation: Cool the mixture to 0 °C. Add DEAD (6.0 mmol, 1.2 eq) dropwise via syringe over 15 minutes. The solution will turn pale yellow.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Concentrate the mixture. Purify the phthalimide adduct via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to separate it from the triphenylphosphine oxide (TPPO) byproduct.
-
Deprotection (Hydrazinolysis): Dissolve the purified adduct in ethanol (20 mL) and add hydrazine hydrate (15.0 mmol, 3.0 eq). Reflux for 4 hours. A white precipitate of phthalhydrazide will form.
-
Isolation: Cool to room temperature, filter off the precipitate, and concentrate the filtrate to yield the primary allylic amine.
-
Self-Validation: Post-hydrazinolysis, the primary amine product will remain at the baseline in standard non-polar TLC systems but will migrate and stain bright pink/purple with Ninhydrin in a polar system (e.g., DCM/MeOH/
90:9:1), validating successful deprotection.
Protocol C: Direct Titanium-Mediated Reductive Amination
Causality & Expertise: Traditional acid-catalyzed imine formation (e.g., using TsOH) can cause the endocyclic double bond of the cyclohexenone to isomerize into conjugation with the newly formed amine.
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, combine the gem-dimethyl cyclohexenone (5.0 mmol, 1.0 eq), the desired secondary or primary amine (6.0 mmol, 1.2 eq), and
(7.5 mmol, 1.5 eq). Stir neat or in minimal anhydrous THF (5 mL) at room temperature for 8 hours. -
Reduction: Dilute the mixture with absolute ethanol (15 mL). Add
(5.0 mmol, 1.0 eq) in one portion. Stir at room temperature for 12 hours. -
Quench & Workup: Add water (2 mL) to quench the reaction. Critical Step: The addition of water hydrolyzes the titanium complex, resulting in the immediate precipitation of inorganic
salts. -
Filtration: Filter the resulting thick white suspension through a pad of Celite, washing generously with ethyl acetate. (Attempting a standard extraction without filtration will result in an unmanageable emulsion).
-
Isolation: Wash the filtrate with 1M NaOH, then brine. Dry over
and concentrate to yield the allylic amine. -
Self-Validation: The quantitative precipitation of white
upon the addition of water confirms the complete hydrolysis of the titanium complex, ensuring the organic layer is free of transition metal contaminants.
References
-
Luche, J. L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society, 1978, 100(7), 2226-2227. URL:[Link]
-
Shull, B. K.; Sakai, T.; Nichols, J. B.; Koreeda, M. "Mitsunobu reaction of unbiased cyclic allylic alcohols." Journal of Organic Chemistry, 1997, 62(24), 8294–8303. URL:[Link]
-
Mattson, R. J.; Pham, T. G.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. URL:[Link]
-
Schrittwieser, J. H. et al. "Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases." ACS Catalysis, 2021, 11(20), 12453–12461. URL:[Link]
Sources
- 1. tdx.cat [tdx.cat]
- 2. Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4,4-Dimethylcyclohex-2-en-1-amine in Heterocyclic Synthesis
Strategic Utilization of Gem-Dimethyl Scaffolds for Fsp³-Rich Drug Discovery
Executive Summary & Strategic Significance
In modern medicinal chemistry, the transition from flat, aromatic structures to three-dimensional, Fsp³-rich scaffolds is a critical strategy for improving solubility, selectivity, and patentability. 4,4-dimethylcyclohex-2-en-1-amine represents a high-value "privileged structure" in this context.[1]
Unlike simple cyclohexenyl amines, the gem-dimethyl group at the C4 position serves two pivotal roles:
-
Conformational Locking: Through the Thorpe-Ingold effect, the bulky methyl groups compress the internal bond angles, pre-organizing the molecule for cyclization reactions and reducing the entropic penalty of ring closure.
-
Metabolic Blocking: The gem-dimethyl group blocks oxidative metabolism at the allylic position, a common clearance liability in cyclic alkenes.[1]
This guide details the de novo synthesis of this reagent (as it is often unstable on long-term storage) and its application in constructing fused hexahydroisoquinolinone scaffolds via an intramolecular Heck cyclization—a key motif in kinase inhibitors and GPCR modulators.[1]
Reagent Preparation: Reductive Amination Protocol
Objective: Synthesis of 4,4-dimethylcyclohex-2-en-1-amine from 4,4-dimethylcyclohex-2-en-1-one.
Note: The amine is prone to oxidation and polymerization. Fresh preparation from the stable enone precursor is recommended.
Reaction Scheme
The synthesis utilizes a titanium-mediated or standard acid-catalyzed reductive amination to prevent 1,4-reduction (conjugate addition) of the enone.
Pathway: Enone + NH₄OAc + NaBH₃CN → [Imine Intermediate] → Allylic Amine[1]
Materials & Reagents
| Reagent | Equiv. | Role |
| 4,4-Dimethylcyclohex-2-en-1-one | 1.0 | Starting Material (CAS: 1073-13-8) |
| Ammonium Acetate (NH₄OAc) | 10.0 | Amine Source |
| Sodium Cyanoborohydride (NaBH₃CN) | 0.7 | Reducing Agent (Selective for imine) |
| Methanol (MeOH) | Solvent | 0.2 M Concentration |
| Ti(OiPr)₄ (Optional) | 1.2 | Lewis Acid (Accelerates imine formation) |
Step-by-Step Protocol
-
Imine Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethylcyclohex-2-en-1-one (10 mmol) and anhydrous MeOH (50 mL).
-
Add Ammonium Acetate (100 mmol) in one portion.
-
Expert Insight: If the reaction is sluggish, add Titanium(IV) isopropoxide (12 mmol) at this stage to act as a water scavenger and Lewis acid. Stir at room temperature for 6–12 hours under N₂.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add Sodium Cyanoborohydride (7 mmol) portion-wise over 15 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.[1]
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
-
Work-up & Purification:
-
Quench the reaction with 1N NaOH (to pH > 10) to decompose borate complexes and ensure the amine is free-based.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).[1]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate
-
Purification: The crude amine is often sufficient for the next step. If purity is <90%, purify via acid-base extraction or flash chromatography (DCM/MeOH/NH₄OH 90:9:1).[1]
-
Core Application: Intramolecular Heck Cyclization
Objective: Synthesis of 3,3-dimethyl-1,2,3,4,4a,8a-hexahydroisoquinolin-6(5H)-one analogs.
This protocol demonstrates the power of the gem-dimethyl group in facilitating the formation of the C-C bond between the aryl ring and the cyclohexenyl alkene.
Mechanistic Logic
The amine is first coupled with 2-iodobenzoyl chloride to form an amide.[1] This tethered system then undergoes a Pd-catalyzed 5-exo-trig or 6-endo-trig cyclization.[1] The 4,4-dimethyl group sterically crowds the system, favoring the formation of the compact tricyclic system and preventing the "beta-hydride elimination" that would lead to aromatization, thus preserving the chiral centers (if using chiral ligands).
Visualization of the Workflow
Figure 1: Synthetic workflow transforming the raw enone into a complex fused heterocyclic scaffold via the amine intermediate.
Experimental Protocol (Heck Reaction)
-
Amide Coupling (Pre-step):
-
React 4,4-dimethylcyclohex-2-en-1-amine (1.0 equiv) with 2-iodobenzoyl chloride (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0 °C to RT. Isolate the amide.
-
-
Catalytic Cyclization:
-
Procedure:
-
In a glovebox or under Argon, combine the iodo-amide substrate (0.5 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Ag₂CO₃ (275 mg) in a pressure vial.
-
Add degassed MeCN (5 mL).
-
Seal and heat to 80 °C for 12–24 hours.
-
Monitor by LC-MS for the disappearance of the aryl iodide peak.
-
-
Work-up:
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amine Synthesis | Conjugate addition (Michael) instead of imine formation. | Use Ti(OiPr)₄ to favor 1,2-addition.[1] Ensure temperature is kept low during reduction. |
| Heck Reaction Stalls | Poisoning of Pd catalyst by amine/amide coordination.[1] | Increase catalyst loading to 15 mol%. Switch to Jeffery conditions (Pd(OAc)₂, TBAB, K₂CO₃, DMF) to stabilize Pd nanoparticles. |
| Double Bond Isomerization | "Pd-H" re-insertion after elimination. | This is common.[1][4][5] The gem-dimethyl group helps limit this, but if observed, reduce reaction time or use a bidentate ligand like dppp .[1] |
| Regioselectivity Issues | 5-exo vs 6-endo competition. | The gem-dimethyl group generally favors the smaller ring (5-exo) due to steric compression. To favor 6-endo, use bulky monodentate ligands.[1] |
References
-
Synthesis of Precursor (Enone)
-
Reductive Amination Methodology
-
Intramolecular Heck Reactions
-
Gem-Dimethyl Effect in Drug Design
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gctlc.org [gctlc.org]
- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of N-Alkylated Derivatives of 4,4-Dimethylcyclohex-2-en-1-amine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Validated Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound 4,4-dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) is a sterically encumbered cyclic allylic amine [1]. It is a highly valued pharmacophoric building block, often utilized to introduce conformational restriction and lipophilicity into drug candidates [2]. However, the N-alkylation of this specific scaffold presents three distinct synthetic challenges:
-
Over-alkylation: Direct SN2 alkylation using alkyl halides typically results in inseparable mixtures of secondary and tertiary amines.
-
Alkene Reduction: The endocyclic double bond is highly susceptible to unwanted reduction under standard catalytic hydrogenation conditions (e.g., H2 with Pd/C).
-
Allylic Rearrangement: Harsh basic conditions can trigger the migration of the double bond, destroying the precise 3D topology of the cyclohexene ring.
To circumvent these issues, this application note outlines two field-proven, chemoselective methodologies. Method A utilizes a mild reductive amination with sodium triacetoxyborohydride (STAB), ideal for rapid library synthesis. Method B employs a transition-metal-catalyzed "Borrowing Hydrogen" (BH) approach, providing an atom-economical, green-chemistry alternative suitable for process scale-up[3].
Experimental Design & Causality
Why Reductive Amination over Direct Alkylation?
Reductive amination is thermodynamically driven by the formation of an intermediate imine/hemiaminal. By using STAB (NaBH(OAc)3), the hydride transfer is kinetically slowed compared to NaBH4. This precise modulation of reducing power ensures that only the protonated imine is reduced, leaving the unreacted aldehyde and the delicate endocyclic alkene of the 4,4-dimethylcyclohex-2-en-1-amine completely intact.
The Borrowing Hydrogen (BH) Advantage
For scale-up, using aldehydes can be atom-inefficient and prone to side reactions like aldol condensation. The BH methodology utilizes primary alcohols as alkylating agents. An Iridium (Ir) catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde in situ. Following condensation with the allylic amine, the Ir-hydride complex returns the hydrogen to the imine, yielding the N-alkylated product and water as the sole byproduct [3]. This prevents over-alkylation because the resulting secondary amine is too sterically hindered to undergo a second catalytic cycle efficiently.
Quantitative Data: Condition Optimization
The following table summarizes the optimization parameters for synthesizing the N-benzyl derivative of 4,4-dimethylcyclohex-2-en-1-amine, highlighting the causality of reagent selection.
| Method | Reagents / Catalyst | Solvent | Temp (°C) | Chemoselectivity (Mono:Di) | Alkene Retention | Yield (%) |
| Direct Alkylation | Benzyl Bromide, K2CO3 | DMF | 80 | 45:55 | >99% | 41% |
| Reductive Amination | Benzaldehyde, NaBH4 | MeOH | 25 | 85:15 | 80% (Side reduction) | 68% |
| Protocol A (Optimized) | Benzaldehyde, STAB, AcOH | DCE | 25 | >99:1 | >99% | 92% |
| Protocol B (Optimized) | Benzyl Alcohol, [Ir(Cp)Cl2]2* | Toluene | 110 | >99:1 | >99% | 88% |
Visualization of Synthetic Workflows
Dual-pathway workflow for the chemoselective N-alkylation of 4,4-dimethylcyclohex-2-en-1-amine.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Chemoselective Reductive Amination (Standard Lab Scale)
Objective: Synthesize N-alkyl-4,4-dimethylcyclohex-2-en-1-amine avoiding alkene reduction.
Step 1: Imine Formation
-
In an oven-dried round-bottom flask under N2, dissolve 4,4-dimethylcyclohex-2-en-1-amine (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Add the target aliphatic or aromatic aldehyde (1.05 equiv). Causality: A slight excess ensures complete consumption of the valuable amine without complicating purification.
-
Add glacial acetic acid (1.2 equiv). Causality: The weak basicity of the allylic amine requires mild acid catalysis to efficiently dehydrate the hemiaminal to the imine.
-
Validation Checkpoint 1: Stir for 2 hours at room temperature. Monitor by TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin active, pink) should disappear, replaced by a less polar imine spot (UV active if an aromatic aldehyde is used).
Step 2: Chemoselective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Causality: Exothermic hydride transfer is controlled via cooling to prevent uncontrolled side reactions and preserve the alkene. 7. Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Workup and Final Validation 8. Quench the reaction carefully with saturated aqueous NaHCO3 (until pH ~8). Extract with DCM (3 x 20 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 10. Validation Checkpoint 2 (NMR): Analyze the crude product via 1H NMR. Confirm the presence of the endocyclic alkene protons at δ 5.4–5.6 ppm (integration = 2H). The disappearance of the aldehyde proton (δ 9-10 ppm) and the appearance of new N-CH2 protons confirm successful alkylation.
Protocol B: Catalytic Borrowing Hydrogen (Scale-Up / Green Protocol)
Objective: Atom-economical N-alkylation using alcohols.
Step 1: Catalyst Activation
-
In a Schlenk tube under an argon atmosphere, combine 4,4-dimethylcyclohex-2-en-1-amine (1.0 equiv, 10 mmol), the primary alcohol (1.2 equiv), and [Ir(Cp*)Cl2]2 (1.0 mol %).
-
Add solid NaOH (10 mol %) and anhydrous toluene (0.5 M). Causality: Base is required to generate the active Ir-alkoxide complex, initiating the dehydrogenation cycle.
Step 2: Borrowing Hydrogen Cycle 3. Seal the tube and heat to 110 °C for 24 hours. Causality: Elevated temperature is necessary to drive the thermodynamically uphill dehydrogenation of the alcohol. 4. Validation Checkpoint 1: Monitor the reaction via GC-MS. Look for the mass ion corresponding to the desired secondary amine. The absence of the imine intermediate mass indicates efficient hydride return by the Ir-catalyst.
Step 3: Isolation 5. Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Ir-catalyst. 6. Concentrate and purify via silica gel chromatography (Hexanes:EtOAc gradient with 1% Et3N). Causality: The addition of Et3N prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp elution bands.
References
-
PubChem Compound Summary. "4,4-dimethylcyclohex-2-en-1-amine (C8H15N) - CID 55290143". National Center for Biotechnology Information. URL:[Link]
-
Weise, N. J., et al. "Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases". ACS Sustainable Chemistry & Engineering, 2022. URL:[Link]
-
Yang, Q., et al. "Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation". Chemical Society Reviews, 2015. URL:[Link]
Troubleshooting & Optimization
preventing polymerization of 4,4-dimethylcyclohex-2-en-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,4-dimethylcyclohex-2-en-1-amine. It addresses common challenges related to the compound's stability and offers practical solutions to prevent its unintended polymerization. Our recommendations are grounded in established principles of organic chemistry and extensive experience with reactive intermediates.
I. Understanding the Challenge: The Instability of 4,4-Dimethylcyclohex-2-en-1-amine
4,4-Dimethylcyclohex-2-en-1-amine is a cyclic enamine, a class of compounds known for their utility in organic synthesis due to their nucleophilic character. However, this reactivity also makes them susceptible to degradation and polymerization. The primary drivers of instability in this molecule are the electron-rich double bond and the nitrogen atom's lone pair, which can participate in undesired reactions.
Polymerization can be initiated by several factors commonly encountered in a laboratory setting:
-
Acidic Impurities: Trace amounts of acid can protonate the enamine, leading to the formation of a reactive iminium ion, which can initiate cationic polymerization.[1]
-
Atmospheric Oxygen: Enamines are susceptible to oxidation, which can generate radical species that trigger free-radical polymerization.
-
Elevated Temperatures and Light: Heat and UV light can provide the activation energy for polymerization to occur, especially in the presence of initiators.
The consequences of unintended polymerization include loss of valuable material, inconsistent experimental results, and potential safety hazards due to exothermic reactions.
II. Frequently Asked Questions (FAQs)
Q1: My 4,4-dimethylcyclohex-2-en-1-amine has turned viscous and discolored. What happened?
A1: This is a classic sign of polymerization. The increase in viscosity is due to the formation of higher molecular weight oligomers and polymers. Discoloration often accompanies these reactions due to the formation of conjugated systems or degradation byproducts.
Q2: Can I still use the material if it has started to polymerize?
A2: It is strongly advised against using polymerized material. The purity is compromised, and the presence of oligomers and residual initiators will lead to unpredictable results in your experiments. For applications requiring high purity, such as in drug development, using compromised material is unacceptable.
Q3: What is the ideal storage temperature for this compound?
A3: To minimize thermal degradation and polymerization, 4,4-dimethylcyclohex-2-en-1-amine should be stored at low temperatures, generally between 2-8°C. For long-term storage, temperatures below 0°C may be considered, though it is crucial to prevent freeze-thaw cycles which can introduce moisture.
Q4: Is an inert atmosphere necessary for storage?
A4: Yes, an inert atmosphere is highly recommended. Blanketing the compound with an inert gas like argon or nitrogen will displace oxygen and moisture, significantly reducing the risk of oxidative degradation and acid-catalyzed polymerization.
Q5: What type of container should I use for storage?
A5: Use amber glass bottles with tight-fitting, chemically resistant caps. The amber glass will protect the compound from light, which can initiate polymerization. Ensure the container is clean and dry before use to avoid introducing contaminants.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the instability of 4,4-dimethylcyclohex-2-en-1-amine.
Problem: Rapid Polymerization Upon Opening a New Bottle
| Potential Cause | Investigative Steps | Recommended Solution |
| Exposure to Air and Moisture | Did you hear a "hiss" upon opening, indicating a pressure difference? Was the cap properly sealed? | Purge the headspace with a dry, inert gas (argon or nitrogen) before and after each use. Use a syringe through a septum for transfers to minimize atmospheric exposure. |
| Contaminated Transfer Equipment | Were spatulas, syringes, or needles thoroughly cleaned and dried before use? | Use dedicated, oven-dried glassware and equipment for handling the amine. Avoid using equipment that may have acidic or oxidizing residues. |
| Improper Storage Conditions | Was the bottle stored at room temperature or in a brightly lit area? | Immediately move the material to a refrigerator (2-8°C) in a dark location. |
Problem: Polymerization During an Experiment
| Potential Cause | Investigative Steps | Recommended Solution |
| Acidic Reaction Conditions or Reagents | What is the pH of your reaction mixture? Are you using any acidic solvents or catalysts? | If possible, perform the reaction under neutral or slightly basic conditions. If an acid is required, consider adding it at a later stage or at a controlled, low temperature. |
| Presence of Radical Initiators | Are any of your reagents known to generate radicals (e.g., peroxides)? Are you heating the reaction excessively? | Scrutinize all reagents for potential radical initiators. If heating is necessary, do so gradually and to the minimum temperature required. Consider performing the reaction in the dark. |
| Incompatible Solvents | Are you using a solvent that could react with the amine or promote polymerization? | Use high-purity, dry, and deoxygenated solvents. Protic solvents may facilitate protonation and subsequent polymerization. |
IV. Recommended Handling and Storage Protocol
To ensure the longevity and purity of your 4,4-dimethylcyclohex-2-en-1-amine, adhere to the following protocol:
-
Receiving and Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Note the date of receipt on the label.
-
Inert Atmosphere Blanketing: Before the first use, carefully open the container under a gentle stream of inert gas (argon or nitrogen). Purge the headspace for a few minutes to displace any air and moisture that may have entered during shipping.
-
Addition of Inhibitors: For long-term storage or for particularly sensitive applications, the addition of a polymerization inhibitor is recommended.
Inhibitor Type Examples Recommended Concentration Mechanism of Action Radical Scavenger Butylated hydroxytoluene (BHT) 100-500 ppm Traps free radicals that can initiate polymerization. Antioxidant 4-tert-Butylcatechol (TBC) 50-200 ppm Prevents oxidative degradation by reacting with peroxides. -
Aliquoting and Storage: If you will be using small quantities over time, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere. Store all containers at 2-8°C in a dark, designated area.
-
Dispensing: When dispensing the amine, use a clean, dry syringe or cannula to transfer the liquid. If using a syringe, ensure it is purged with inert gas before drawing up the liquid.
-
Resealing: After each use, purge the headspace of the container with inert gas before tightly sealing the cap. Parafilm can be used to provide an additional barrier against atmospheric contamination.
V. Visualization of Key Concepts
Polymerization Initiation Pathways
Caption: Potential pathways for the polymerization of 4,4-dimethylcyclohex-2-en-1-amine.
Troubleshooting Logic Flow
Sources
Technical Support Center: Enone Amination Regiocontrol
Ticket ID: ENONE-104-REGIO Subject: Prevention of 1,4-Conjugate Addition (Michael) Side Products during Enone Amination Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic Matrix: Why 1,4-Addition Occurs
Before implementing a fix, you must diagnose the driving force behind your side product. The reaction of amines with
The Core Conflict (HSAB Theory)
-
1,2-Addition (Desired): Attack at the carbonyl carbon. This is a "Hard-Hard" interaction (Hard Nucleophile amine vs. Hard Electrophile C=O). This process is rapid but reversible .
-
1,4-Addition (Side Product): Attack at the
-carbon. This is a "Soft-Soft" interaction (Soft orbital overlap at the alkene). This process is slower but often irreversible (thermodynamic sink).
Root Cause Analysis: If you are observing significant Michael adducts (1,4-products), your reaction conditions are likely allowing the unstable 1,2-hemiaminal to revert to starting material, which then funnels down the irreversible 1,4-pathway.
Mechanistic Pathway & Decision Tree
Figure 1: The competition between reversible 1,2-addition and irreversible 1,4-addition. To secure the target, one must trap the 1,2-intermediate before reversion occurs.
Troubleshooting Protocols (The Fixes)
The following protocols are designed to force the 1,2-pathway by manipulating Lewis acidity and water removal.
Protocol A: The Titanium(IV) Isopropoxide Method (Recommended)
This is the industry "Gold Standard" for forcing 1,2-selectivity. Ti(OiPr)
-
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing the electrophilicity of the C=O carbon (Hardening the center).
-
Water Scavenging: Drives the equilibrium toward the imine by chemically trapping the water produced during condensation.
Applicability: Sterically hindered ketones, acid-sensitive substrates, and stubborn enones.
| Step | Action | Mechanistic Rationale |
| 1 | Mix Enone (1.0 equiv) and Amine (1.1–1.5 equiv) in neat Ti(OiPr) | No solvent is preferred to maximize concentration and dehydration rate. |
| 2 | Stir at ambient temperature for 1–6 hours. | Allows formation of the titanium-complexed imine. Monitor by IR (disappearance of C=O stretch). |
| 3 | Dilute with absolute EtOH or THF. | Prepares the mixture for hydride delivery. |
| 4 | Add NaBH | Reduces the C=N bond.[1][2][3] Note: NaBH |
| 5 | Quench: Add water/NaOH carefully. | Ti(OiPr) |
Critical Note: Do not use NaBH
CN with Ti(OiPr)if you can avoid it; the cyanide can coordinate to Titanium, potentially altering reactivity. NaBH is sufficient once the imine is "locked" by Titanium.
Protocol B: The "Hard" Lewis Acid Catalysis (CeCl / Luche Conditions)
If Titanium is unsuitable (e.g., downstream metal scavenging issues), use Cerium(III) Chloride. Lanthanides coordinate strongly to the carbonyl oxygen, favoring 1,2-attack by "hardening" the electrophile.
-
Reagents: CeCl
·7H O (1.0 equiv) in MeOH. -
Procedure: Pre-stir enone with CeCl
for 30 mins before adding the amine. -
Warning: Unlike Ti(OiPr)
, CeCl does not scavenge water efficiently. You may need molecular sieves (3Å or 4Å) in the reaction vessel.
Experimental Workflow: Avoiding Common Pitfalls
Solvent Selection Guide
The choice of solvent dictates the transition state energy.
| Solvent | Suitability | Effect on Selectivity |
| Methanol | High | Promotes proton transfer required for 1,2-hemiaminal formation. |
| THF | Medium | Good solubility, but slower imine formation than MeOH. |
| Dichloromethane | Low | Non-polar; often slows 1,2-addition enough to allow 1,4-addition to compete. |
| Water/Aqueous | AVOID | Promotes hydrolysis of the imine back to enone, leading to 1,4-Michael products. |
Temperature Control[4]
-
Rule: 1,2-addition is favored at lower temperatures (Kinetic).
-
Action: If 1,4-products persist, cool the reaction to 0°C or -10°C during the amine addition step. Do not heat to reflux until the reduction step is complete.
Frequently Asked Questions (FAQ)
Q: I am seeing a "saturated amine" product. Is this 1,4-addition?
A: Not necessarily. This could be "over-reduction." If you use a non-selective reducing agent (like H
-
Fix: Ensure you are using a hydride donor (NaBH
, NaBH(OAc) ) and not catalytic hydrogenation. If using NaBH , ensure the imine is fully formed (via Ti(OiPr) ) before adding the hydride.
Q: Can I use NaBH(OAc)
Q: My reaction turns into a solid gel when using Ti(OiPr)
-
Fix: Use a mechanical stirrer or dilute slightly with dry THF after the initial mixing period but before reduction.
Q: How do I remove the Titanium emulsion during workup? A: Do not just add water.
-
Add 1N NaOH or NH
OH to the reaction mixture. -
Stir vigorously until a white, granular precipitate forms (TiO
). -
Filter through a pad of Celite.
-
Wash the Celite pad with EtOAc to recover trapped product.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[5][6][7][8] Journal of the American Chemical Society, 85(22), 3533–3539.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. mlsu.ac.in [mlsu.ac.in]
Technical Support Center: Purification of 4,4-dimethylcyclohex-2-en-1-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4,4-dimethylcyclohex-2-en-1-amine from various reaction mixtures. We will address common issues through troubleshooting guides and FAQs, grounded in fundamental chemical principles and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of 4,4-dimethylcyclohex-2-en-1-amine.
Q1: What are the critical physical properties of 4,4-dimethylcyclohex-2-en-1-amine and its likely impurities?
Understanding the physical properties of your target compound and potential contaminants is the foundation of a successful purification strategy. The primary route to this amine is often the reductive amination of 4,4-dimethyl-2-cyclohexen-1-one, which dictates the likely impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 4,4-dimethylcyclohex-2-en-1-amine (Target) | 125.23 | Est. 170-180 °C (at 760 mmHg) | Basic, primary amine. Prone to oxidation. |
| 4,4-dimethyl-2-cyclohexen-1-one (Starting Material) | 124.18 | 72-73.5 °C (at 20 mmHg) | Neutral ketone. Can be difficult to separate by extraction. |
| 4,4-dimethylcyclohex-2-en-1-ol (Byproduct) | 126.20 | Est. 180-190 °C | Neutral alcohol. Boiling point is close to the target amine. |
| 4,4-dimethylcyclohexan-1-amine (Over-reduction) | 127.24 | Est. 165-175 °C | Saturated amine. Properties are very similar to the target. |
Q2: What are the most common impurities I should expect?
The impurity profile is dictated by the synthetic route. For a typical reductive amination, you should anticipate:
-
Unreacted Starting Material: 4,4-dimethyl-2-cyclohexen-1-one.
-
Reduction Byproduct: 4,4-dimethylcyclohex-2-en-1-ol, formed by the reduction of the ketone starting material.
-
Over-reduction Product: 4,4-dimethylcyclohexan-1-amine, where the double bond has also been reduced.
-
Catalyst Residues: If catalytic hydrogenation is used, trace metals may be present.[1]
-
Reagent Salts: Borate or cyanoborohydride salts if using reagents like NaBH₄ or NaBH₃CN.[2]
Q3: Why is my amine showing significant peak tailing during silica gel chromatography?
This is the most common issue when purifying amines on standard silica gel. The root cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH).[3] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to adsorb strongly and elute slowly and unevenly. This leads to broad, tailing peaks, poor separation, and often, irreversible adsorption resulting in low recovery.[3]
Q4: How can I improve the stability and long-term storage of the purified amine?
Primary amines, especially allylic ones like 4,4-dimethylcyclohex-2-en-1-amine, can be susceptible to air oxidation over time, leading to discoloration and impurity formation. For long-term storage, it is best practice to convert the purified free amine into a more stable hydrochloride (HCl) salt.[1] This is easily achieved by dissolving the amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl solution (e.g., 2M HCl in ether). The resulting salt typically precipitates and can be isolated by filtration.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the purification process.
Problem: Low Purity After Fractional Distillation
-
Symptom: GC-MS or NMR analysis shows the presence of closely boiling impurities (e.g., the corresponding alcohol or saturated amine) in the collected fractions.
-
Causality: The boiling points of the target amine and certain byproducts can be very close, making separation by standard distillation inefficient.[4] Effective fractional distillation relies on establishing a continuous series of vaporization-condensation cycles, and a greater number of these "theoretical plates" are needed for components with similar volatilities.[5]
-
Solutions:
-
Improve Column Efficiency: Switch to a more efficient fractionating column, such as a Vigreux or, for better performance, a packed column (e.g., with Raschig rings or metal sponge). This increases the surface area and the number of theoretical plates.[4]
-
Optimize Reflux Ratio: Increase the reflux ratio. By returning more of the condensed liquid to the column, you allow for more equilibrium cycles, which enhances separation efficiency at the cost of a slower distillation rate.[5]
-
Reduce Pressure (Vacuum Distillation): Performing the distillation under reduced pressure lowers the boiling points of all components, which can increase the relative volatility difference between them. This is often the most effective solution for separating high-boiling, thermally sensitive compounds.
-
Problem: Poor or No Separation During Column Chromatography
-
Symptom: The amine either streaks down the column without resolving into a clean band, or it remains at the top of the column and does not elute.
-
Causality: As described in the FAQs, the strong interaction between the basic amine and acidic silica is the primary cause.[3] The choice of solvent system may also be inappropriate.
-
Solution Workflow: Choosing the correct chromatography strategy is critical. The following decision tree will guide you to an effective method.
Caption: Decision tree for troubleshooting amine purification by chromatography.
-
Explanation of Options:
-
Option A (Add Triethylamine): This is the most common first step. Triethylamine (TEA) is a volatile base that competes with your amine for the acidic sites on the silica, effectively neutralizing the column and allowing for proper elution.[3]
-
Option B (Amine-Functionalized Silica): These columns have a basic surface chemistry, which eliminates the need for mobile phase additives and provides an inert environment for purifying basic compounds.[6][7] This often results in sharper peaks and better separations.[8]
-
Option C (Alumina): Basic or neutral alumina can be an excellent alternative to silica for purifying amines.[9] It lacks the strongly acidic silanol groups responsible for poor chromatography on silica.
-
Problem: Low Overall Yield After Purification
-
Symptom: The final mass of the purified product is significantly lower than theoretically expected, even with clean analytical results.
-
Causality: This can be due to several factors:
-
Irreversible Adsorption: A significant portion of the product may have permanently bound to the stationary phase during chromatography.[3]
-
Physical Losses: Multiple transfer steps, incomplete extractions, or adherence to glassware can lead to cumulative losses.
-
Volatility: If the amine has a relatively low boiling point, it can be lost during solvent removal on a rotary evaporator, especially under high vacuum.[2]
-
-
Solutions:
-
Method Selection: If chromatography yields are low, consider a non-adsorptive method like acid-base extraction followed by distillation.
-
Minimize Transfers: Plan your workflow to minimize the number of times the material is transferred between flasks.
-
Careful Solvent Removal: When using a rotary evaporator, control the vacuum and bath temperature carefully to avoid co-evaporation of your product with the solvent.[2] Use a cold trap to recover any volatilized product.
-
Dry Loading: When performing chromatography, consider "dry loading" your sample. This involves adsorbing the crude material onto a small amount of silica gel (or the chosen stationary phase), evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often leads to better band sharpness and can improve recovery.[3]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most effective purification methods. Always perform these procedures in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral impurities like unreacted ketone and byproduct alcohol.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate, ~10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Perform this extraction three times, using approximately one-third of the organic phase volume for each wash. The basic amine will be protonated and move into the aqueous layer.
-
Causality: The protonated amine hydrochloride salt is ionic and therefore highly soluble in the aqueous acid, while neutral organic impurities remain in the organic layer.
-
-
Isolate Aqueous Layer: Combine all acidic aqueous layers. The neutral impurities remain in the original organic layer, which can now be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be deprotonated back to the free amine, which is typically insoluble in water and may form an oily layer.
-
Back-Extraction: Extract the free amine from the basified aqueous solution using a fresh organic solvent (e.g., diethyl ether or dichloromethane). Perform this extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully remove the solvent using a rotary evaporator to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines three effective strategies for chromatographic purification. The first step, TLC analysis, is crucial for determining the optimal solvent system.
-
Preliminary Step: TLC Analysis
-
Prepare several TLC plates and spot them with your crude material.[7]
-
Develop the plates in a series of mobile phases with increasing polarity (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes).
-
For each solvent system, prepare a corresponding mobile phase containing ~1-2% triethylamine (TEA).[3]
-
The ideal solvent system should give your target amine an Rf value of ~0.3-0.4.
-
A. Standard Silica Gel with Triethylamine Additive
-
Column Packing: Pack a column with standard silica gel using your chosen mobile phase (e.g., 10% EtOAc/Hexanes). Crucially, ensure the mobile phase used for packing and running the column contains 1-2% TEA.
-
Equilibration: Equilibrate the column by running 2-3 column volumes of the mobile phase through it before loading the sample.[3]
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column. For best results, use the dry loading technique.[3]
-
Elution: Run the column using the predetermined mobile phase, collecting fractions and monitoring them by TLC to isolate the pure product.
B. Amine-Functionalized Silica Gel
-
Column Packing: Pack a column with amine-functionalized silica using your chosen mobile phase (determined by TLC on amine-functionalized plates). Do not add TEA or other basic modifiers. [6][7]
-
Equilibration & Loading: Follow the same procedure as for standard silica.
-
Elution: Elute with the appropriate solvent system. This method often provides superior separation for basic compounds compared to standard silica.[8]
C. Basic Alumina
-
Column Packing: Pack a column with basic or neutral alumina (Activity Grade I-III, depending on impurity polarity). Use a non-polar solvent like hexanes.
-
Equilibration & Loading: Follow the same procedure as for silica.
-
Elution: Elute with a gradient of increasing polarity (e.g., hexanes to ethyl acetate). Alumina is an excellent alternative when silica proves problematic.[9]
Protocol 3: Purification by Fractional Vacuum Distillation
This is the preferred method for large-scale purification if impurities have sufficiently different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short-path Vigreux column, a condenser, and fraction-collecting flasks. Ensure all joints are properly sealed for vacuum. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Initial Distillation: Place the crude amine in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum. Any low-boiling solvents will be removed first.
-
Fractional Distillation: Once the residual solvent is removed, begin heating the distillation flask gently with a heating mantle.
-
Collect Fractions: Collect any initial low-boiling impurities (forerun) in the first fraction. As the temperature at the distillation head stabilizes, begin collecting the main fraction corresponding to your product. Monitor the temperature and pressure closely; a stable boiling point indicates a pure fraction.[10]
-
Termination: Stop the distillation once the temperature begins to rise again or when only a small residue remains, to avoid distilling high-boiling impurities.
-
Release Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the collected fractions.
Section 4: General Purification Workflow
The following diagram illustrates a logical workflow for selecting a purification strategy based on the nature of the reaction mixture.
Caption: A general workflow for selecting the appropriate purification strategy.
References
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?[Link]
-
PubChem. N,4-dimethylcyclohex-2-en-1-amine. National Center for Biotechnology Information. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimiza. [Link]
-
Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units. [Link]
-
The Good Scents Company. 4,4-dimethyl-2-cyclohexen-1-one. [Link]
-
Refining Community. Contamination in Amine Systems. [Link]
-
Gas Processing & LNG. (2019, August 1). Case studies of troubleshooting amine treating foaming—Part 2. [Link]
-
Organic Syntheses. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE. [Link]
-
YouTube. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]
-
PubChemLite. 4,4-dimethylcyclohex-2-en-1-amine (C8H15N). [Link]
-
PrepChem.com. Synthesis of 4,4-dimethylcyclohex-2-en-1-one. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. [Link]
-
Organic Syntheses. N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]
-
extraktLAB. (2025, July 15). Understanding Fractional Distillation. [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. extraktlab.com [extraktlab.com]
- 6. biotage.com [biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. columbia.edu [columbia.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Allylic Amine Stability & Handling
Reference ID: TAS-AA-2024-01
Status: Active / Verified
Author: Senior Application Scientist, Chemical Stability Unit
Introduction: The Allylic Amine Paradox
Welcome to the Technical Support Center. You are likely here because you have encountered the "Allylic Amine Paradox": these motifs are indispensable synthetic linchpins—serving as precursors for amino acids, alkaloids, and pharmacophores—yet they are notoriously temperamental.
The structural feature that makes them useful (the electron-rich alkene adjacent to a nucleophilic nitrogen) is the exact source of their instability. Without rigorous intervention, allylic amines undergo oxidative degradation , allylic transposition (isomerization) , and polymerization .
This guide is not a list of suggestions; it is a set of mandatory protocols to ensure the integrity of your starting materials.
Module 1: Storage & Environmental Control
The Core Mechanism of Failure
Most researchers store amines incorrectly by treating them like standard organic bases. Allylic amines possess a unique vulnerability: the allylic C-H bond .
-
Oxidation: The C=C double bond activates the allylic position toward radical abstraction by atmospheric oxygen, leading to hydroperoxides and eventual cleavage or polymerization.
-
Isomerization: Trace acidity or transition metals can catalyze the migration of the double bond to form an enamine, which rapidly hydrolyzes to an aldehyde/ketone and amine (the "poisoned shelf" effect).
Protocol A: The "Inert Blanket" Storage System
Use this protocol for all allylic amines stored for >24 hours.
Step-by-Step Workflow:
-
Vessel Selection: Use amber glass vials with Teflon-lined caps. Never use clear glass (UV initiates radical autoxidation).
-
Atmosphere Exchange: Do not simply "flush" the headspace. You must sparge the liquid if the volume >10 mL.
-
Technique: Insert a long needle connected to an Argon line (submerged) and a short vent needle. Bubble gently for 5 minutes.
-
Why Argon? Argon is heavier than air and forms a physical "blanket" on the liquid surface. Nitrogen is lighter and diffuses away more easily when the cap is opened.
-
-
Temperature Control: Store at -20°C .
-
Critical Checkpoint: If the amine is a salt (HCl, TFA), it is hygroscopic. You must allow the vial to warm to room temperature before opening to prevent condensation from entering the solid.
-
Visualizing Storage Logic
Figure 1: Decision matrix for the long-term storage of allylic amines. Note the divergence in temperature and humidity control for salts vs. free bases.
Module 2: Handling & Purification (The "Self-Validating" Workflow)
The Problem: The "Yellow Oil" Syndrome
Users often report that their clear, colorless allylic amine has turned into a yellow or brown oil.
-
Cause: This is N-oxide formation or polymerization initiated by trace oxidation.
-
Immediate Fix: Do not run a reaction with this material.[1] Palladium catalysts (common in allylic substitution) are notoriously poisoned by N-oxides and decomposition byproducts.
Protocol B: Reactive Acid-Base Extraction
Distillation is risky due to thermal polymerization. Acid-base extraction is the superior, self-validating method because it relies on chemical properties (pKa) rather than boiling points.
The Protocol:
-
Dissolution: Dissolve the impure amine in Diethyl Ether (Et2O) or MTBE .
-
Avoid DCM: Dichloromethane can react with allylic amines over time to form quaternary ammonium salts (N-alkylation).
-
-
Protonation (The Trap): Extract with 1M HCl (3x).
-
Validation Step: Check the organic layer by TLC.[5] It should contain the "yellow" impurities. Discard it.
-
Liberation: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Checkpoint: The solution must turn cloudy/oily as the free amine separates.
-
-
Extraction: Extract with Et2O (3x), dry over
(avoid if the amine is sensitive to Lewis acids), and concentrate without heating (use a cool water bath on the rotovap).
Comparative Data: Purification Methods
| Method | Purity Yield | Risk Factor | Recommended For |
| Acid-Base Extraction | High (>98%) | Low | Removing oxidation products & non-basic impurities. |
| Vacuum Distillation | High (>99%) | High (Thermal decomp) | Large scale (>10g) of thermally stable amines. |
| Chromatography | Medium | Medium (Streak/Tailing) | Separating structural isomers. |
| Filtration (Silica) | Low | Low | Quick removal of bulk tar; not for fine purification. |
Visualizing the Extraction Workflow
Figure 2: The "Chemical Filter" workflow. By toggling the pH, we force the amine to migrate between phases, leaving non-basic degradation products behind.
Module 3: Troubleshooting & FAQs
Common Failure Modes
Q1: My allylic amine smells like ammonia/fish but looks pure. Is it safe to use?
-
Diagnosis: This is normal for low molecular weight amines. However, if the smell is acrid or accompanied by a "burnt" odor, it indicates enamine hydrolysis .
-
Test: Run a Proton NMR. Look for an aldehyde peak (~9-10 ppm). If present, your amine has isomerized and hydrolyzed. Discard.
Q2: Can I store my allylic amine as a free base in DCM?
-
Answer: ABSOLUTELY NOT.
-
Reasoning: Dichloromethane is an electrophile. Over weeks, amines (especially nucleophilic allylic amines) react with DCM to form chloromethyl ammonium salts (the Menschutkin reaction). This creates a white precipitate often mistaken for "salt formation."
-
Solution: Store in Toluene or Ether if a solution is required, but neat (pure liquid) under Argon is best.
Q3: Why did my Heck reaction fail with this amine?
-
Technical Insight: Allylic amines can poison Pd catalysts. If your amine contains trace alkynes (from synthesis) or N-oxides (from storage), the catalyst will die.
-
Fix: Pre-treat the amine with activated charcoal or perform the Acid-Base extraction described in Module 2 immediately before the reaction.
Degradation Pathway Diagram
Figure 3: The two primary death pathways for allylic amines. Pathway A is prevented by Argon/Darkness. Pathway B is prevented by avoiding trace metals and acids.
References
-
Isomerization Mechanisms: Trost, B. M.; Cregg, J. J.; Quach, N. Journal of the American Chemical Society, 2017 , 139, 5133-5139.[2]
- Context: Details the metal-catalyzed isomerization of allylic systems, highlighting the sensitivity to trace transition metals.
-
Oxidative Instability: Stahl, S. S. Science, 2005 , 309, 1824-1826.
- Context: Discusses aerobic oxidation pathways of amines, relevant to storage stability in air.
-
Handling & Safety Data: NOAA Office of Response and Restoration. CAMEO Chemicals: Allylamine.
- Context: Authoritative safety data regarding toxicity, flash points, and incompatible m
-
Purification Protocols: Organic Chemistry Portal: Acid-Base Extraction.
- Context: General validation of the acid-base extraction methodology for amine purific
-
Enamine/Imine Equilibrium: Novak, B. M., et al. Journal of the American Chemical Society, 2001 , 123, 10769.
- Context: Establishes the thermodynamic instability of simple enamines derived
Sources
Technical Support Center: Optimizing Amination of 4,4-Dimethylcyclohex-2-en-1-one
Welcome to the Technical Support Center for the amination of 4,4-dimethylcyclohex-2-en-1-one (CAS: 1073-13-8). As an
Mechanistic Causality & Expert Insights
The defining structural feature of 4,4-dimethylcyclohex-2-en-1-one is the gem-dimethyl group at the C4 position, which creates severe steric shielding around the C3 (
Conversely, 1,2-addition (reductive amination) bypasses this steric clash at C3 but introduces the risk of over-reduction (reducing the alkene) if the hydride source and pH are not carefully tuned[2].
Divergent amination pathways of 4,4-dimethylcyclohex-2-en-1-one highlighting steric challenges.
Troubleshooting Guide & FAQs
Q1: Why is my aza-Michael addition yield so low compared to standard cyclohex-2-en-1-one?
A1: The C4 gem-dimethyl group sterically blocks the
Q2: During reductive amination, I am observing a mixture of the desired allylic amine and the fully saturated amine. How do I prevent alkene reduction?
A2: This is a classic chemoselectivity issue. Using sodium borohydride (
Q3: My reductive amination stalls at the imine intermediate. What is the limiting factor?
A3: The formation of the imine/iminium species from 4,4-dimethylcyclohex-2-en-1-one is reversible and generates water. If the reaction stalls, the equilibrium has not been driven forward. Utilize a dehydrating agent like titanium(IV) isopropoxide (
Quantitative Data Summaries
Table 1: Reducing Agent Selection for Reductive Amination of Enones
| Reducing Agent | Chemoselectivity (1,2 vs 1,4) | Optimal pH | Application Notes |
| Poor (Mixed 1,2 and 1,4) | 7–9 | Prone to over-reducing the alkene. Not recommended for this substrate. | |
| Excellent (Strictly 1,2) | 5–6 | Highly selective for iminium ions[2]. Caution: Generates toxic HCN at pH < 4. | |
| Excellent (Strictly 1,2) | 4–5 | Safer alternative to |
Table 2: Catalyst Screening for Aza-Michael Addition to 4,4-Dimethylcyclohex-2-en-1-one
| Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Role |
| None (Thermal) | < 10% | N/A | Reaction is reversible; equilibrium heavily favors starting materials. |
| 9-Amino-9-deoxyepiquinine TFA | 40–60% | Up to 94% | Bifunctional activation: LUMO lowering via iminium formation, HOMO raising of amine[1]. |
| 75–85% | Racemic | Strong Lewis acid coordination; overcomes steric barrier via extreme polarization. |
Standardized Experimental Protocols
Protocol 1: Chemoselective Reductive Amination (1,2-Addition)
This protocol utilizes
-
Self-Validating Step: The evolution of minor gas bubbles initially, followed by a homogeneous solution, indicates active reduction. TLC monitoring (UV active) will show the disappearance of the conjugated enone spot, confirming the preservation of the isolated alkene in the product.
-
Imine Formation: In an oven-dried flask under inert atmosphere (
), dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous methanol (0.2 M). -
Acidification: Add catalytic glacial acetic acid dropwise until the solution reaches a pH of 5–6 (verify with pH paper). Stir for 2 hours at room temperature to allow iminium formation.
-
Reduction: Cool the mixture to 0 °C. Add
(1.5 equiv) in small portions to control the exothermic release of hydrogen gas. -
Quenching: Stir for 12 hours at room temperature. Quench the reaction carefully by adding saturated aqueous
(5 mL) until gas evolution ceases. -
Isolation: Extract with dichloromethane (
mL), dry the combined organic layers over anhydrous , and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol 2: Asymmetric Aza-Michael Addition (1,4-Addition)
This protocol leverages a Cinchona alkaloid derivative to overcome the C4 steric bulk via robust iminium activation[1].
-
Self-Validating Step: The use of the TFA salt ensures the catalyst is protonated, activating the enone. The reaction mixture will exhibit a distinct color shift (often yellow/orange) upon iminium formation, validating catalyst engagement.
-
Catalyst Preparation: In a dry vial, dissolve 9-amino-9-deoxyepiquinine (20 mol%) and trifluoroacetic acid (TFA, 20 mol%) in anhydrous toluene (0.5 M).
-
Activation: Stir for 15 minutes at room temperature to form the active chiral ion pair.
-
Reaction: Add 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) and cool the mixture to -20 °C. Note: Low temperature is critical to suppress the retro-Michael reaction.
-
Amination: Add the amine nucleophile (e.g., O-benzylhydroxylamine, 1.5 equiv) dropwise.
-
Monitoring & Isolation: Stir at -20 °C for 48–72 hours. Once complete (monitor via TLC), directly load the crude mixture onto a silica gel column to prevent retro-Michael degradation during aqueous workup.
References
1.[1] Title: Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Source: MDPI (Molecules). URL: [Link]
2.[2] Title: Arginine methyltransferase inhibitors and uses thereof (Patent AU2018203056B2). Source: Google Patents. URL:
3.[3] Title: Chapter 4: Morita–Baylis–Hillman Adducts or Derivatives for the Construction of Cyclic Frameworks. Source: RSC Publishing. URL: [Link]
Sources
Technical Support Center: Purification of 4,4-Dimethylcyclohex-2-en-1-amine
The following technical guide addresses the purification of 4,4-dimethylcyclohex-2-en-1-amine , focusing on the removal of unreacted amine precursors (e.g., ammonia, benzylamine) or amine byproducts (e.g., secondary amine dimers).
Product: 4,4-Dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) Classification: Primary Allylic Amine Common Impurities: Unreacted Ammonia, Starting Enone, Secondary Amine Dimers.
Executive Summary
4,4-Dimethylcyclohex-2-en-1-amine is a sensitive allylic amine intermediate. Purification is complicated by its tendency to oxidize or polymerize and the difficulty of separating it from structurally similar amine byproducts. This guide provides targeted protocols for removing specific "unreacted amine" contaminants based on their chemical nature (volatile vs. non-volatile) and the phase of your synthesis.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: The "unreacted amine" is Ammonia (
-
Protocol: Do not use acid extraction (which salts them out). Instead, use Inert Gas Sparging followed by High-Vacuum Stripping .
-
Why: Ammonia has a boiling point of -33°C. The target amine boils >160°C. Simple physical displacement is sufficient and avoids salt formation.
Q2: My product contains the "Dimer" (Secondary Amine byproduct). How do I separate it? A: Reductive amination often produces the secondary amine dimer (Bis(4,4-dimethylcyclohexenyl)amine) as a major impurity.
-
Protocol: Fractional Vacuum Distillation .
-
Logic: The primary amine (Target) has a significantly lower boiling point than the secondary amine dimer (Molecular Weight ~249 vs ~125).
-
Note: Acid-base extraction cannot separate these efficiently as both are basic.
Q3: I used a heavy amine reagent (e.g., Benzylamine) and it remains in the product. How do I remove it? A: This is the most challenging scenario (Close-Boiling Amines).
-
Protocol: Salicylaldehyde Derivatization (The "Chemoselective Capture" method).
-
Mechanism: Salicylaldehyde reacts selectively with the primary amine (Target) to form a solid imine, leaving the secondary amine (Impurity) in solution. The solid is filtered and hydrolyzed back to the pure primary amine. Note: If your impurity is the primary amine and product is secondary, the reverse applies.
Q4: I am removing non-basic impurities (Ketones/Enones). A: Use the Acid-Base Extraction protocol (Method A below).
Part 2: Detailed Purification Protocols
Method A: Optimized Acid-Base Extraction
Best for: Removing neutral starting materials (4,4-dimethylcyclohex-2-en-1-one) or non-basic byproducts.
Safety Warning: Allylic amines are prone to hydration under strong acidic conditions. Use cold, dilute acid and minimize contact time.
| Step | Action | Mechanistic Rationale |
| 1. Solubilization | Dissolve crude oil in MTBE or Diethyl Ether (10 mL/g). | Ethers are preferred over DCM to avoid formation of chlorinated quaternary salts over time. |
| 2. Acid Wash | Extract with 0.5 M HCl (Cold, 0°C) (3x). | Converts the amine to its water-soluble hydrochloride salt ( |
| 3. Organic Wash | Wash the combined aqueous layers with fresh ether (2x). | Removes non-basic impurities (unreacted enone, alcohols) which stay in the organic phase. |
| 4. Basification | Adjust aqueous layer pH to >12 using 2 M NaOH (Cold). | Deprotonates the ammonium salt, regenerating the free amine oil. |
| 5. Isolation | Extract into Ether (3x), dry over | Recovers the purified amine.[2] |
Method B: Fractional Vacuum Distillation
Best for: Separating the Target Primary Amine from Secondary Amine Dimers.
-
Target BP: ~70-75°C at 15 mmHg (Estimated based on structural analogs like cyclohexylamine).
-
Dimer BP: >140°C at 15 mmHg.
Procedure:
-
Assemble a short-path distillation apparatus with a Vigreux column (essential for separation).
-
Flush system with Nitrogen (Allylic amines oxidize in hot air).
-
Apply vacuum (<10 mmHg recommended).
-
Heat bath to ~90°C. Collect the first fraction (Target).
-
Stop before pot temperature rises significantly; the residue contains the dimer.
Method C: Salicylaldehyde Purification (Advanced)
Best for: separating Primary Amine Target from Secondary Amine Impurities when distillation fails.
Workflow:
-
Imine Formation: Add 1.0 equiv of Salicylaldehyde to the crude amine mixture in Ethanol. Stir 30 min.
-
Result: The Primary Amine forms a crystalline yellow imine (Schiff base). The Secondary Amine cannot form a stable imine and stays in solution.
-
-
Filtration: Filter the solid imine. Wash with cold Ethanol. (Impurity is now removed).
-
Hydrolysis: Suspend the solid imine in water containing 1.0 equiv of Hydroxylamine Hydrochloride or dilute HCl . Steam distill or extract.[3]
-
Result: The amine is released, and the salicylaldehyde is sequestered or removed.
-
Part 3: Visualization of Workflows
Figure 1: Acid-Base Purification Logic
This flowchart illustrates the separation of the amine product from non-basic precursors (Enones).
Caption: Separation of basic amines from neutral impurities using pH-dependent solubility.
Figure 2: Distillation & Thermal Stability
Logic for choosing between Distillation and Chromatography.
Caption: Decision matrix for separating primary amines from secondary amine byproducts.
Part 4: Key Data & Properties
| Property | 4,4-Dimethylcyclohex-2-en-1-amine | Common Impurity (Dimer) | Common Impurity (Enone) |
| Molecular Weight | 125.21 g/mol | ~249 g/mol | 124.18 g/mol |
| Boiling Point | ~170-180°C (atm) / 75°C (15 torr) | >300°C (atm) | 195°C (atm) |
| pKa (Conjugate Acid) | ~10.5 (Typical Primary Amine) | ~11.0 (Secondary Amine) | N/A (Neutral) |
| Solubility (Water) | Moderate (pH dependent) | Low | Low |
| Solubility (Ether) | High | High | High |
References
-
Synthesis of 4,4-dimethyl-2-cyclohexen-1-one (Precursor): W. G. Dauben, G. H. Berezin, Organic Syntheses, Coll. Vol. 6, p. 474 (1988); Vol. 63, p. 212 (1985).
-
General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Salicylaldehyde Method for Amine Separation: Mai, K., & Patil, G. "Salicylaldehyde: A Chemoselective Reagent for the Purification of Primary Amines." Synthetic Communications, 15(2), 157-163.
-
Amine Scavenger Resins (Alternative for small scale): Marsh, A., et al. "High-loading scavenger resins for combinatorial chemistry." Tetrahedron Letters, 37(10), 1729-1732.
Sources
troubleshooting low yields in gem-dimethyl cyclohexenyl amine synthesis
Welcome to the Technical Support Center. Synthesizing gem-dimethyl cyclohexenyl amines—typically via the reductive amination of sterically hindered α,β-unsaturated ketones (e.g., isophorone derivatives)—presents a unique set of chemoselective and thermodynamic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we dissect the mechanistic root causes of low yields, analyze chemoselectivity failures, and provide a self-validating, field-proven protocol to optimize your workflow.
Part 1: Core Troubleshooting Guides (FAQ)
Q1: Why am I getting the fully saturated cyclohexyl amine instead of the target cyclohexenyl amine?
The Causality: You are likely experiencing over-reduction. When using non-selective heterogeneous hydrogenation catalysts (such as Pd/C, PtO
Q2: My imine intermediate isn't forming completely, leading to abysmal overall yields. How can I drive this equilibrium?
The Causality: This is a dual issue of steric hindrance and thermodynamics. The gem-dimethyl group (often at the C4 or C5 position) creates severe 1,3-diaxial-like steric bulk, significantly raising the activation energy for nucleophilic attack by ammonia. Furthermore, imine formation is an equilibrium process; the water generated during the condensation pushes the reaction backward toward the starting enone.
The Solution: Employ a strong Lewis acid that doubles as a water-scavenger. Ti(OiPr)
Q3: I am observing a high percentage of secondary amine dimers in my LC-MS. How do I prevent this? The Causality: Once your primary allylic amine forms, it becomes a competing nucleophile. If the local concentration of ammonia is too low, or if the reduction step is delayed, the newly formed primary amine will attack unreacted enone or imine, forming a secondary amine dimer[3]. The Solution: Use a massive thermodynamic excess of ammonia (typically 5 to 10 equivalents). Additionally, strictly control the addition rate of your reducing agent at 0 °C to ensure that the imine is trapped and reduced instantaneously before side-reactions occur.
Part 2: Mechanistic Pathways & Quantitative Data
To understand where your yield is being lost, refer to the chemoselectivity pathway diagram below.
Chemoselectivity pathways in the reductive amination of gem-dimethyl cyclohexenone.
Table 1: Chemoselectivity of Reducing Agents in gem-Dimethyl Cyclohexenone Amination
Data summarizes typical conversion profiles based on the choice of reducing agent.
| Reducing Agent System | Reaction Conditions | Yield of Target Allylic Amine | Yield of Saturated Amine | Yield of Dimer Byproducts |
| H | 120 °C, 6 MPa | < 5% | > 85% | ~ 10% |
| NaBH | RT, pH 6-7, MeOH | 65 - 75% | < 5% | 20 - 30% |
| Ti(OiPr) | RT to 0 °C, EtOH | 85 - 92% | < 2% | < 5% |
Part 3: Validated Experimental Protocol
This self-validating protocol utilizes the Miriyala titanium-mediated reductive amination approach to ensure high chemoselectivity and overcome steric hindrance[2]. The visual workflow is provided below the methodology.
Step 1: Imine Formation (Activation & Dehydration)
-
To a flame-dried round-bottom flask under an argon atmosphere, add the gem-dimethyl cyclohexenone (1.0 equiv) dissolved in anhydrous ethanol (0.2 M).
-
Add a solution of ammonia in ethanol (2.0 M, 5.0 equiv). Self-Validation Check: The excess ammonia ensures primary amine selectivity.
-
Dropwise, add Titanium(IV) isopropoxide (1.5 equiv).
-
Stir the reaction mixture at room temperature for 10-12 hours. The solution will become slightly cloudy as TiO
begins to form, indicating successful water scavenging.
Step 2: Chemoselective Reduction
5. Cool the reaction mixture to exactly 0 °C using an ice bath. Causality: Lower temperatures prevent conjugate (1,4) hydride addition.
6. Carefully add Sodium borohydride (NaBH
Step 3: Quenching and Purification
8. Quench the reaction by adding water (2 mL) and aqueous ammonium hydroxide (2 mL). Self-Validation Check: A heavy white precipitate of TiO
Step-by-step workflow for the Ti(OiPr)4-mediated selective reductive amination.
References
-
Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews Source: ACS Publications URL:[2]
-
As sweet as it sounds? Production and applications of bio-based aliphatic amines Source: RSC Publishing URL:[1]
-
US5491264A - Preparation of isophorone diamine Source: Google Patents URL:[3]
Sources
Technical Support Center: Controlling Regioselectivity in Allylic Amination of Cyclohexenones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for allylic amination of cyclohexenone derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling regioselectivity in these critical C-N bond-forming reactions. We will delve into the mechanistic underpinnings of regiocontrol and provide practical, field-tested solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the factors that govern the regiochemical outcome of allylic amination on cyclohexenone systems.
Q1: What are the primary products in the allylic amination of a cyclohexenone, and what determines their formation?
In the allylic amination of a cyclohexenone substrate, a nucleophilic amine can attack the π-allyl intermediate at two distinct positions, leading to two primary regioisomers: the α-product (branched, attack at the carbon adjacent to the carbonyl) and the γ-product (linear, attack at the terminal carbon of the double bond). The selectivity for one isomer over the other is not random; it is dictated by a combination of electronic and steric factors governed by the choice of catalyst, ligands, solvent, and the amine nucleophile itself.
Q2: What is the general mechanism, and at which stage is regioselectivity determined?
The most common mechanism, particularly for palladium-catalyzed reactions, is the Tsuji-Trost mechanism.[1] The reaction proceeds through a catalytic cycle initiated by the coordination of a low-valent metal catalyst (typically Pd(0)) to the double bond of the cyclohexenone derivative. This is followed by oxidative addition, where the leaving group departs, forming a cationic η³-allyl-metal complex.[1]
Regioselectivity is determined in the subsequent step: the nucleophilic attack of the amine on this η³-allyl intermediate. The amine can attack either of the two terminal carbons of the allyl system. The inherent electronic biases of the intermediate and the steric environment created by the ligands on the metal center guide this choice.
Caption: General catalytic cycle for Pd-catalyzed allylic amination of cyclohexenones.
Q3: How does the choice of metal catalyst (e.g., Palladium vs. Iridium) affect regioselectivity?
The choice of metal is one of the most powerful tools for controlling regioselectivity.
-
Palladium (Pd): Palladium catalysts, especially with standard phosphine ligands, typically favor nucleophilic attack at the less sterically hindered carbon of the π-allyl intermediate.[2][3] For many cyclohexenone systems, this results in the formation of the linear γ-product .
-
Iridium (Ir): In contrast, iridium catalysts are well-known to favor the formation of branched, more substituted products.[4][5] This is attributed to the formation of a different type of allyl-iridium intermediate that directs the nucleophile to the more substituted carbon, thus yielding the α-product . Other metals like Cobalt and Rhodium have also been developed for branched-selective aminations.[6][7]
Q4: Can the kinetic product isomerize over time?
Yes, product isomerization is a critical and often overlooked issue. The initially formed product (the kinetic product) can isomerize to the more thermodynamically stable isomer under the reaction conditions.[8] For instance, the branched α-product may be formed first, but in the presence of a protic acid (which can be generated in situ) and active palladium catalyst, it can isomerize to the conjugated, and often more stable, linear γ-product.[8] This means that reaction time and the presence of additives can significantly impact the final product ratio.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the allylic amination of cyclohexenones.
Problem 1: My reaction yields the wrong regioisomer. I want the α-aminated product but I'm getting the γ-isomer.
This is a classic regioselectivity challenge, often arising when using standard palladium catalysis. The γ-product is frequently the electronically and sterically favored product with Pd.
-
Underlying Cause: The palladium catalyst system is directing the nucleophile to the less substituted (γ) position of the π-allyl intermediate.
-
Solution Strategy: The goal is to override the inherent preference of palladium. This can be achieved by changing the metal or by using ligands that sterically force the reaction down the desired pathway.
Protocol 1.1: Switch to an Iridium Catalyst System
Iridium catalysts are the premier choice for promoting the formation of branched allylic amines.[4][5][9]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ (1.0 mol%) and a suitable chiral ligand like a phosphoramidite (e.g., (Ra,RC,RC)-6 as described by Hartwig, 2.0 mol%) to a dry reaction vessel.[4]
-
Solvent: Add anhydrous, degassed THF. The choice of solvent is crucial; polar aprotic solvents like THF often provide a good balance of reactivity and selectivity.[4]
-
Reactant Addition: Add the cyclohexenone substrate (1.0 equiv) followed by the amine nucleophile (1.2-1.5 equiv).
-
Temperature: Begin the reaction at room temperature. Monitor by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, quench the reaction, extract the product, and purify via column chromatography.
Protocol 1.2: Employ Bulky Ligands with a Palladium Catalyst
If you must use palladium, employing ligands with significant steric bulk can disfavor attack at the γ-position and promote formation of the α-product.
-
Catalyst System: Use a palladium source like Pd₂(dba)₃ (2.5 mol%) with a bulky phosphine ligand such as di(1-adamantyl)-n-butylphosphine (cataCXium® A) or a wide bite-angle diphosphine ligand (e.g., DPEphos).
-
Base: Add a non-coordinating base like Cs₂CO₃ or DBU. This is critical to prevent in-situ acid formation that can catalyze the isomerization of your desired α-product to the undesired γ-product.[3][8]
-
Conditions: Follow a standard procedure for palladium-catalyzed amination, paying close attention to reaction time to minimize potential isomerization.
-
Problem 2: The reaction is giving a mixture of regioisomers with no clear selectivity.
-
Underlying Cause: The energy difference between the transition states leading to the α- and γ-products is small. This can be due to a non-discriminating ligand, borderline sterics on the substrate, or competing electronic effects.
-
Solution Strategy: Enhance the energy difference between the two pathways by modifying reaction parameters to favor one over the other.
Table 1: Effect of Ligands and Solvents on Regioselectivity
| Catalyst System | Ligand | Solvent | Typical Major Product | Rationale |
| Pd₂(dba)₃ | PPh₃ | THF | γ (Linear) | Standard electronic/steric outcome for Pd. |
| Pd₂(dba)₃ | (t-Bu)₃P | Dioxane | α (Branched) | Very bulky ligand blocks the γ-position. |
| [Ir(cod)Cl]₂ | Phosphoramidite | THF | α (Branched) | Inherent electronic preference of Iridium systems.[4] |
| Pd₂(dba)₃ | dppf | DMF | γ (Linear) | Polar coordinating solvents can affect selectivity. |
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// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No / Must use Pd"]; A1_No -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; A1_Yes -> End; A2_Yes -> End; A2_No -> End; }
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Achieving control over the branched/linear selectivity in palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides [organic-chemistry.org]
Validation & Comparative
Technical Guide: Optimizing 1H NMR Interpretation of 4,4-Dimethylcyclohex-2-en-1-amine
Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists Focus: Resolution of alkene proton signals (H2/H3) and conformational analysis.
Executive Summary: The Structural Challenge
In drug discovery, 4,4-dimethylcyclohex-2-en-1-amine is a valuable chiral scaffold, often serving as a precursor for diversely substituted aminocyclitols or as a pharmacophore in CNS-active agents. However, its 1H NMR analysis presents a specific "spectral blind spot" in standard solvents like Chloroform-
The core challenge lies in the Alkene Region (5.3 – 5.8 ppm) . The protons on the double bond (H2 and H3) form part of an ABX spin system (where X is the allylic H1). The gem-dimethyl group at C4 simplifies H3 coupling but induces steric compression that can alter conformational equilibrium. In
This guide compares three analytical strategies to resolve this system:
-
Standard Analysis (
): The baseline method. -
Solvent Resolution (
): Utilizing Aromatic Solvent Induced Shifts (ASIS). -
Advanced Decoupling (1D Selective TOCSY): The high-fidelity alternative.[1]
Mechanistic Grounding: Conformation & Spin Physics
Before comparing methods, we must understand the physical system. The cyclohexene ring typically adopts a half-chair conformation .
The Spin System[1]
-
H1 (Allylic, ~3.2 ppm): Adjacent to the amine (-NH2). It couples to H2.[1]
-
H2 (Vinylic, ~5.5 ppm): Vicinal to H1 and H3.
-
H3 (Vinylic, ~5.6 ppm): Vicinal to H2. Adjacent to the quaternary C4 (gem-dimethyl).
-
H4 (Quaternary): The 4,4-dimethyl group blocks vicinal coupling to H3, simplifying H3 to a doublet (in theory).
The Coupling Logic[1]
- (cis-alkene): Typically 10.0 Hz . This is the diagnostic coupling for the ring double bond.
- (vicinal allylic): Typically 3.5 – 5.0 Hz . This depends on the dihedral angle between H1 and H2.
-
Result:
-
H3 should appear as a Doublet (d) .[2]
-
H2 should appear as a Doublet of Doublets (dd) .
-
Figure 1: Connectivity and J-coupling network of the active spin system. Note that H3 is isolated from C4 protons by the quaternary center.
Comparative Analysis of Analytical Methods
Method A: Standard Analysis ( )
-
Mechanism: Chloroform is a non-polar, non-interacting solvent.
-
Outcome: Often results in signal overlap.[1][3] The chemical shift difference (
) between H2 and H3 is small. When is small, the system becomes second-order (AB system), distorting intensities and making values unreliable. -
Verdict: Insufficient for precise conformational analysis.
Method B: Solvent Resolution ( )
-
Mechanism: Aromatic Solvent Induced Shift (ASIS) .[1] Benzene molecules form transient solvation complexes with the solute. The
-cloud of benzene interacts with the dipole of the amine.-
Benzene tends to shield protons located near the positive end of the dipole (the amine region).
-
This causes a differential upfield shift of H1 and H2 relative to H3, effectively increasing
.
-
-
Outcome: H2 and H3 signals separate ("pull apart"), transforming a second-order multiplet into clear first-order signals (dd and d).
-
Verdict: Recommended for routine high-resolution analysis.
Method C: 1D Selective TOCSY
-
Mechanism: Total Correlation Spectroscopy . By selectively irradiating the H1 signal, magnetization is transferred only to protons within the same spin network (H1
H2 H3). -
Outcome: The resulting spectrum shows only H1, H2, and H3, with all other background signals (methyls, impurity peaks) suppressed.
-
Verdict: Gold Standard for complex mixtures or impure samples.
Experimental Data Comparison
The following table summarizes the expected spectral data for 4,4-dimethylcyclohex-2-en-1-amine under the compared conditions.
| Feature | Method A: | Method B: Benzene- | Method C: 1D TOCSY (Irr. H1) |
| H2 Shift | ~5.55 ppm | ~5.35 ppm (Shielded) | Isolated |
| H3 Shift | ~5.60 ppm | ~5.58 ppm (Less Shielded) | Isolated |
| Resolution | Poor (Overlapping multiplets) | Excellent (Distinct signals) | Perfect (Zero background) |
| H2 Multiplicity | Multiplet (distorted) | dd ( | dd ( |
| H3 Multiplicity | Multiplet (distorted) | d ( | d ( |
| Cost/Time | Low / 5 mins | Low / 5 mins | Medium / 15 mins |
Note: The shift to Benzene-
typically moves the allylic H1 and vinylic H2 upfield more significantly than H3 due to the proximity to the amine dipole, resolving the overlap [1, 2].
Detailed Protocols
Protocol 1: The Solvent Swap (ASIS Method)
Use this when H2/H3 are overlapping in Chloroform.
-
Evaporation: Remove all traces of previous solvent. Residual
can interfere with the lock signal if concentrations are high. -
Preparation: Dissolve ~5-10 mg of the amine in 0.6 mL of Benzene-
(99.5%+ D). -
Acquisition:
-
Set temperature to 298 K.
-
Acquire a standard 1H spectrum (typically 16-32 scans).
-
Crucial: Reference the spectrum to the residual
peak at 7.16 ppm (not 7.26 ppm as in chloroform).
-
-
Analysis: Look for the alkene region (5.2 - 5.7 ppm). H3 should appear as a clean doublet. H2 will be a doublet of doublets upfield of H3.
Protocol 2: 1D Selective TOCSY
Use this for definitive assignment of the spin system.
-
Sample: Can be in
or . -
Setup: Acquire a standard 1H spectrum first to identify the exact frequency of H1 (the proton on the carbon bearing the amine, usually ~3.0-3.5 ppm).
-
Parameter Selection:
-
Select the seltocsy (or equivalent) pulse sequence.
-
O1 (Transmitter Offset): Set exactly on the resonance of H1.
-
Mixing Time: Set to 60-80 ms . This is sufficient to transfer magnetization from H1 to H2 and H3, but short enough to prevent loss of signal to relaxation.
-
-
Processing: The resulting spectrum will show only the H1-H2-H3 system. Phase the spectrum manually.
Figure 2: Decision matrix for selecting the optimal resolution strategy.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[1]
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Note: Hans Reich's collection is the authoritative open-source reference for NMR data).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
NMR Differentiation Guide: 4,4-Dimethylcyclohex-2-en-1-amine vs. Saturated Analogs
Topic: Distinguishing 4,4-dimethylcyclohex-2-en-1-amine from Saturated Analogs by NMR Content Type: Publish Comparison Guide
Executive Summary
This guide details the structural elucidation of 4,4-dimethylcyclohex-2-en-1-amine (Target) , distinguishing it from its saturated analog (4,4-dimethylcyclohexan-1-amine ) and the unsubstituted alkene (cyclohex-2-en-1-amine ).[1]
For researchers in medicinal chemistry and terpene synthesis, distinguishing these structures is critical during reductive amination workflows where over-reduction of the double bond is a common side reaction. This guide provides a self-validating NMR analysis protocol to confirm the retention of the C2-C3 olefin and the integrity of the gem-dimethyl scaffold.
Structural Analysis & Theoretical Basis
The core challenge lies in differentiating the "half-chair" conformation of the cyclohexene ring from the "chair" conformation of the cyclohexane analog.[1]
-
Target (Alkene): Contains a rigidifying
center at C2-C3.[1] The C1 methine proton is allylic.[1] -
Saturated Analog (Alkane): Fully
hybridized. The ring adopts a flexible chair conformation.[1] -
Electronic Effect: The nitrogen lone pair in the target molecule is allylic (though not conjugated in the ground state like an enamine), influencing the chemical shift of the C1 proton and the C2 vinylic proton.
Visualizing the Structural Logic
The following decision tree outlines the logical flow for assigning the structure based on spectral data.
Figure 1: NMR Decision Tree for identifying 4,4-dimethylcyclohex-2-en-1-amine.
Comparative NMR Analysis
A. Proton NMR (
H NMR) - The "Fingerprint" Regions[1]
The most definitive evidence is found in the olefinic and aliphatic regions.[1]
| Feature | Target: 4,4-dimethylcyclohex-2-en-1-amine | Saturated Analog: 4,4-dimethylcyclohexan-1-amine | Causality / Expert Insight |
| Olefinic Protons (C2-H, C3-H) | Absent | The | |
| C1-H (Methine) | The allylic position in the target shifts this proton downfield compared to the saturated analog. | ||
| Gem-Dimethyl (C4-Me) | In the alkene, the rigidity of the half-chair often makes the methyls diastereotopic if the amine creates a chiral center at C1. | ||
| Allylic Methylene (C6-H) | Distinct coupling | Standard chair coupling | C6 protons in the target couple to the alkene, showing broadening or fine splitting not seen in the saturated analog.[1] |
Critical Observation: If you observe signals in the 5.0–6.0 ppm range, the double bond is intact. If this region is silent, you have over-reduced the compound to the cyclohexane derivative.
B. Carbon NMR (
C NMR) & DEPT
C NMR provides a binary confirmation of the hybridization states.[1]
-
Target (Alkene): Shows two signals in the 125–135 ppm range (C2 and C3).[1]
-
Saturated Analog: No signals above 60 ppm .
-
Quaternary Carbon (C4):
-
In a DEPT-135 experiment, the C4 carbon (quaternary) will disappear in both molecules.[1]
-
However, its chemical shift changes: In the alkene, C4 is adjacent to an
center, usually shifting it downfield ( 30-35 ppm) compared to the saturated analog.
-
Experimental Protocols
Protocol A: Standard Acquisition (Self-Validating)
-
Solvent: CDCl
(Chloroform-d) is standard.[1] Neutralize with basic alumina if the amine is acid-sensitive, though this target is generally stable.[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Relaxation Delay (D1): Set to 5 seconds for quantitative integration of the methyl singlets vs. the olefinic protons.
-
Validation Step: Integrate the methyl region (set to 6H).[1] The olefinic region must integrate to exactly 2H.[1] If the integral is <2H, you likely have a mixture of the target and the saturated impurity.
Protocol B: D
O Shake (Identifying the Amine)
To distinguish the -NH
-
Acquire a standard
H spectrum.[1] -
Add 1 drop of D
O to the NMR tube and shake vigorously.[1] -
Re-acquire.[1]
-
Result: The broad singlet corresponding to -NH
(usually 1.2–2.0 ppm) will disappear due to Deuterium exchange.[1] Ring protons will remain.[1]
Synthesis Context & Troubleshooting
Context: This molecule is typically synthesized via the reductive amination of 4,4-dimethylcyclohex-2-en-1-one [1].[1]
-
Risk:[1][2] Using aggressive reducing agents (e.g., H
/Pd-C) often reduces the alkene.[1] -
Solution: Use selective hydride donors like Sodium Cyanoborohydride (NaBH
CN) or Sodium Triacetoxyborohydride in the presence of ammonium acetate to preserve the double bond [2].[1]
Common Artifacts:
-
Rotamers: If the amine is substituted (e.g., N-acetyl), you may see signal doubling due to restricted rotation.[1] This is less common in the primary amine.[1][3]
-
Conformational Flipping: The cyclohexene ring can flip between half-chair conformers.[1] At room temperature, signals are usually averaged.[1] If signals appear extremely broad, cool the sample to -20°C to freeze the conformation.[1]
References
-
Preparation of 4,4-dimethylcyclohex-2-en-1-one (Precursor)
-
Reductive Amination Methodology (General)
-
Spectral Data Verification (Analogous Structures)
-
NMR of Cyclohexene Derivatives
Sources
- 1. 2-Cyclohexen-1-one, 4,4-dimethyl- | C8H12O | CID 136839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N,4-dimethylcyclohex-2-en-1-amine | C8H15N | CID 89192431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characteristic IR Bands for 4,4-dimethylcyclohex-2-en-1-amine: A Diagnostic Comparison Guide
Executive Summary & Structural Significance[1]
In the synthesis of complex alkaloids and pharmaceutical intermediates, 4,4-dimethylcyclohex-2-en-1-amine represents a critical allylic amine building block. Its structural duality—combining a reactive primary amine, an internal alkene, and a sterically demanding gem-dimethyl group—creates a unique infrared (IR) spectral signature.
This guide provides a technical breakdown of the characteristic IR bands required to validate this molecule's identity. Unlike simple aliphatic amines, the presence of the gem-dimethyl moiety and the cyclohexenyl double bond introduces specific diagnostic frequencies that allow researchers to distinguish it from common impurities like cyclohexylamine (over-reduction product) or 4,4-dimethylcyclohex-2-en-1-one (starting material).
Theoretical Framework: The Spectral Fingerprint
The IR spectrum of 4,4-dimethylcyclohex-2-en-1-amine is defined by the interplay of three distinct structural domains. Accurate characterization requires isolating the vibrational modes of these domains.
A. The Primary Amine ( )
As a primary amine, the molecule exhibits the classic N-H stretching doublet.[1]
-
Asymmetric Stretch (
): ~3380–3400 cm⁻¹ -
Symmetric Stretch (
): ~3300–3320 cm⁻¹ -
N-H Scissoring (
): ~1600–1620 cm⁻¹ (Often broad, can overlap with C=C).
B. The Cyclohexenyl System (C=C)
The unsaturation in the ring distinguishes this molecule from its saturated analogs.
-
Vinyl C-H Stretch: >3000 cm⁻¹ (typically 3010–3040 cm⁻¹). Weak but diagnostic.
-
C=C Ring Stretch: ~1650 cm⁻¹. This band is often weak in symmetric rings but becomes observable here due to the asymmetric polar environment created by the amine and dimethyl substitution.
C. The Gem-Dimethyl Effect (C-(CH ) )
This is the most critical confirmation of the "4,4-dimethyl" substitution pattern.
-
C-H Bending Doublet: The interaction between the two methyl groups on the same carbon splits the standard methyl bending vibration into a distinct doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ .
Visualization: Structural-Spectral Mapping
The following diagram maps the specific molecular features to their expected IR wavenumbers, providing a visual reference for peak assignment.
Figure 1: Structural mapping of 4,4-dimethylcyclohex-2-en-1-amine to characteristic IR absorption regions.
Comparative Analysis: Target vs. Alternatives
To ensure scientific integrity, one must validate the product against likely impurities or analogs. The table below contrasts the target molecule with Cyclohexylamine (saturated analog) and 4,4-dimethylcyclohex-2-en-1-one (common precursor).
Table 1: Diagnostic IR Band Comparison
| Feature | Target: 4,4-dimethylcyclohex-2-en-1-amine | Analog: Cyclohexylamine (Saturated) | Precursor: 4,4-dimethylcyclohex-2-en-1-one |
| N-H Stretch | Doublet (3380, 3300 cm⁻¹) | Doublet (3380, 3300 cm⁻¹) | Absent |
| C=O Stretch | Absent | Absent | Strong (~1680 cm⁻¹) |
| C=C Stretch | Present (~1650 cm⁻¹) | Absent | Present (~1680 cm⁻¹, conjugated) |
| Vinyl C-H | Present (>3000 cm⁻¹) | Absent | Present (>3000 cm⁻¹) |
| Gem-Dimethyl | Doublet (1385/1365 cm⁻¹) | Absent (Single band ~1375 cm⁻¹) | Doublet (1385/1365 cm⁻¹) |
| Status | Product | Over-reduction Impurity | Starting Material |
Key Diagnostic Logic:
-
If 1680 cm⁻¹ (Strong) is present: You have unreacted ketone.
-
If 3000+ cm⁻¹ and 1650 cm⁻¹ are missing: You have over-reduced the double bond to the saturated amine.
-
If 1385/1365 cm⁻¹ doublet is missing: You may have lost the methyl groups (unlikely) or have the wrong starting material (e.g., unsubstituted cyclohexenone).
Experimental Protocol: High-Fidelity Acquisition
Obtaining a clean spectrum for volatile amines requires specific handling to prevent carbonate formation (reaction with atmospheric CO₂) or evaporation.
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect a 32-scan background of the clean crystal.
-
Sample Application: Place 1 drop of the neat liquid amine onto the crystal.
-
Immediate Scan: Scan immediately (resolution 4 cm⁻¹) to minimize CO₂ absorption (which appears at ~2350 cm⁻¹ and can broaden amine peaks).
-
Cleaning: Wipe with isopropanol immediately; amines can etch ZnSe over time.
Method B: Liquid Film (Salt Plates)
-
Plate Choice: Use KBr or NaCl plates.
-
Sandwich: Place a drop between two plates to create a capillary film.
-
Note: If the amine is converted to its HCl salt for stability, the N-H region will shift drastically to a broad ammonium band (~2800–3200 cm⁻¹), obscuring the C-H stretches. For structural confirmation, the free base form described above is preferred.
Decision Workflow: Purity Verification
Use this logic flow to interpret your spectral data during synthesis monitoring.
Figure 2: Step-by-step spectral analysis workflow for validating product purity.
References
-
NIST Chemistry WebBook . IR Spectrum of 4,4-dimethylcyclohex-2-en-1-one (Precursor Data). National Institute of Standards and Technology.[2][3] [Link]
-
LibreTexts Chemistry . Spectroscopy of Amines: Characteristic IR Absorptions. [Link]
-
Michigan State University . Infrared Spectroscopy: Characteristic Bands of Alkenes and Amines. [Link]
Sources
Analytical Comparison Guide: Certified Reference Materials vs. In-House Standards for 4,4-Dimethylcyclohex-2-en-1-amine Quantification
Executive Summary & Chemical Context
4,4-Dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4; Molecular Formula: C8H15N) is a highly specialized, sterically hindered primary allylic amine[1]. In modern pharmaceutical development, this cyclic scaffold is increasingly utilized as a building block to synthesize conformationally restricted active pharmaceutical ingredients (APIs).
However, quantifying this compound presents significant analytical challenges. As a low-molecular-weight primary amine lacking a strong chromophore, it exhibits poor retention on standard reversed-phase HPLC columns and suffers from low ionization efficiency in mass spectrometry[2]. To overcome this, laboratories employ chemical derivatization prior to LC-MS/MS analysis.
This guide objectively compares the analytical performance of using a High-Purity Certified Reference Material (CRM, >99.5%) versus an In-House Synthesized Working Standard (WS, ~95%) for establishing calibration curves and validating analytical methods for this critical intermediate.
The Mechanistic Causality of Standard Selection
As a Senior Application Scientist, I emphasize that standard selection is not merely a regulatory checkbox; it is a fundamental driver of chromatographic integrity. The chemical nature of 4,4-dimethylcyclohex-2-en-1-amine dictates the following causal relationships in analysis:
-
Allylic Instability & Isomerization: The primary amine group at C1 is adjacent to a double bond at C2-C3. Lower-grade working standards often contain trace acidic impurities from their synthesis. Under thermal or acidic stress, these impurities catalyze the migration of the double bond, forming the thermodynamically favored enamine isomer (4,4-dimethylcyclohex-1-en-1-amine). CRMs are rigorously purified and stabilized to prevent this degradation, ensuring the peak area strictly correlates to the target analyte.
-
Derivatization Kinetics & Steric Hindrance: The gem-dimethyl group at C4 introduces significant steric bulk that dictates the cyclohexene ring's conformation. Accurate quantification relies on complete derivatization. If a working standard contains structurally similar aliphatic amine impurities (the remaining ~5%), these impurities competitively react with the derivatization reagent. This suppresses the target analyte's derivatization yield, causing non-linear calibration curves at higher concentrations.
Fig 1: Chemical stability pathways showing the necessity of high-purity CRM over lower-grade standards.
Comparative Performance Data
To demonstrate the impact of standard purity on method validation, we compared a >99.5% CRM against a ~95% reagent-grade working standard using the LC-MS/MS derivatization protocol detailed in Section 4.
Table 1: LC-MS/MS Validation Parameters (CRM vs. Working Standard)
| Validation Parameter | Certified Reference Material (>99.5%) | In-House Working Standard (~95%) | Analytical Impact & Causality |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.5 ng/mL | CRM lacks background noise from synthetic byproducts, allowing trace-level impurity profiling. |
| Linearity (R²) | > 0.999 (1 - 100 ng/mL) | 0.985 (1 - 100 ng/mL) | Impurities in WS cause competitive derivatization, leading to a plateau in response at higher concentrations. |
| Recovery (%) | 98.5% - 101.2% | 88.4% - 94.1% | CRM ensures absolute quantification accuracy without signal suppression. |
| Inter-day Precision (RSD) | 1.2% | 6.8% | CRM provides lot-to-lot consistency. WS degrades over time due to allylic instability. |
| Isomeric Interference | Not Detected | Present (co-eluting peaks) | WS requires complex, extended chromatographic gradients to resolve isomers. |
Self-Validating Experimental Protocol: Dansylation & LC-MS/MS
To achieve the LODs listed above, the protocol utilizes Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reagent reacts with the primary amine of 4,4-dimethylcyclohex-2-en-1-amine to form a highly hydrophobic sulfonamide derivative. This transformation is critical; it enhances Electrospray Ionization (ESI) MS signals by 1 to 3 orders of magnitude compared to the underivatized amine[2].
The following protocol is designed as a self-validating system : it includes a specific chemical quenching step to stop the reaction precisely, preventing post-extraction baseline drift and ensuring absolute reproducibility[3].
Step-by-Step Methodology
-
Standard Preparation: Reconstitute the 4,4-dimethylcyclohex-2-en-1-amine standard (CRM or WS) in 100 µL of sodium bicarbonate buffer (0.2 M, pH 9.5). Causality: The alkaline pH ensures the primary amine is deprotonated and nucleophilic.
-
Derivatization: Add 100 µL of freshly prepared Dansyl chloride solution (10 mg/mL in LC-MS grade acetonitrile)[3].
-
Incubation: Vortex the mixture for 30 seconds and incubate at 40°C for 30 minutes. Causality: The steric hindrance of the gem-dimethyl group at C4 requires controlled, mild heating to drive the nucleophilic substitution to 100% completion.
-
Quenching (Critical Validation Step): Add 20 µL of 2% formic acid. Causality: This drops the pH, protonating any unreacted amines and hydrolyzing excess Dansyl chloride. This locks the analyte concentration, preventing continuous background reactions while waiting in the autosampler queue[3].
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Elution: Gradient elution starting at 20% B, ramping to 90% B over 8 minutes to elute the highly hydrophobic dansylated derivative.
-
Fig 2: Step-by-step logic of Dansyl chloride derivatization for primary amine LC-MS/MS analysis.
Conclusion
For the rigorous quantification of 4,4-dimethylcyclohex-2-en-1-amine, the analytical data heavily favors the use of a Certified Reference Material (>99.5%). The inherent chemical instability of the allylic amine scaffold, combined with the steric demands of the C4 gem-dimethyl group, means that even minor impurities in a working standard will cause competitive derivatization, poor linearity, and isomeric interference. By pairing a high-purity CRM with a self-validating Dansyl chloride derivatization protocol, laboratories can achieve robust, reproducible, and highly sensitive LC-MS/MS assays.
References
-
4,4-Dimethylcyclohex-2-en-1-amine - 北京欣恒研科技有限公司 (Chemical Properties & CAS) - konoscience.com. 1
-
Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem. 3
-
Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome - Analytical Chemistry (ACS Publications). 2
Sources
Spectral Profiling Guide: 4,4-Dimethylcyclohex-2-en-1-one vs. Its Amine Derivatives
Topic: Spectral Differences Between 4,4-Dimethylcyclohex-2-en-1-one and Its Amine Derivative Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
In drug discovery and synthetic organic chemistry, 4,4-dimethylcyclohex-2-en-1-one (Compound A) serves as a quintessential Michael acceptor and chiral building block.[1][2] Its conversion to amine derivatives—specifically the allylic amine (via 1,2-reduction) or the saturated amine (via reductive amination)—represents a critical functional group interconversion (FGI) often used to modulate solubility, basicity, and target binding affinity.[1][2]
This guide objectively compares the spectral signatures of the parent enone against its primary amine derivative, 4,4-dimethylcyclohex-2-en-1-amine (Compound B) .[1][2] We focus on this specific transformation as it presents the most intricate spectral challenges: distinguishing the loss of conjugation while retaining the alkene moiety.[1][2]
Key Differentiators:
-
Electronic Conjugation: The enone exhibits strong
conjugation; the allylic amine breaks this conjugation, significantly altering UV and NMR profiles.[1][2] -
Vibrational Modes: The disappearance of the intense carbonyl stretch (
) is the definitive IR marker for reaction completion.[1][2] -
Proton Environment: The "deshielding cone" of the carbonyl is removed, causing dramatic upfield shifts in vinyl proton resonances.[1][2]
Structural & Synthetic Logic[1]
To understand the spectral shifts, one must first visualize the electronic environment changes.[1] The following diagram illustrates the transformation and the resulting loss of the conjugated system.
Figure 1: Synthetic pathways distinguishing the allylic amine (retention of C=C) from the saturated amine.
Detailed Spectral Comparison
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the amine formation.[1]
| Feature | Enone (Starting Material) | Allylic Amine (Product) | Mechanistic Insight |
| C=O[1][2] Stretch | 1675–1685 cm⁻¹ (Strong) | Absent | Loss of the carbonyl dipole is the primary indicator of conversion.[1][2] |
| N-H Stretch | Absent | 3300–3400 cm⁻¹ (Medium, Broad) | Appearance of N-H stretching (doublet if primary amine, singlet if secondary).[1][2] |
| C=C Stretch | 1615–1625 cm⁻¹ | 1640–1650 cm⁻¹ | In the enone, conjugation lowers the C=C frequency.[1][2] In the amine, the isolated C=C bond vibrates at a higher frequency.[1] |
| C-N Stretch | Absent | 1020–1250 cm⁻¹ | New C-N single bond formation (often overlapped in fingerprint region).[1][2] |
Nuclear Magnetic Resonance ( H NMR)
NMR offers the most granular view of the electronic environment.[1] The carbonyl group in the enone acts as an electron-withdrawing group (EWG) and creates a magnetic anisotropy cone that deshields the
Solvent:
| Proton Position | Enone ( | Allylic Amine ( | Shift Explanation |
| H-3 ( | 6.66 (d) | ~5.60–5.75 (m) | Major Upfield Shift: Loss of conjugation removes the strong electron-withdrawing effect of the carbonyl.[1][2] |
| H-2 ( | 5.84 (d) | ~5.40–5.55 (m) | Upfield Shift: The proton is no longer adjacent to a carbonyl carbon.[1][2] |
| H-1 (Methine) | N/A (Carbonyl Carbon) | 3.20–3.50 (m) | New Signal: The |
| Methyl Groups | 1.17 (s) | 0.90–1.05 (s) | Slight upfield shift due to reduced inductive pull from the ring system.[1][2] |
| Amine (-NH | Absent | 1.2–2.0 (broad s) | Exchangeable protons; chemical shift varies with concentration and solvent.[1][2] |
UV-Visible Spectroscopy[1][2]
-
Enone: Displays a distinct
at 225–230 nm ( ) due to the conjugated transition, and a weaker band at ~320 nm.[1][2] -
Amine: The strong conjugated band disappears.[1][2] The isolated alkene absorbs below 200 nm (often cutoff), resulting in a transparent spectrum in the standard UV region (200–400 nm), unless the amine itself is conjugated with another group.[1]
Experimental Protocols
Protocol A: Monitoring the Transformation (TLC & Stain)
Since UV activity diminishes significantly upon conversion to the amine, standard UV visualization (254 nm) may become difficult for the product.[1]
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (to prevent amine tailing).
-
Visualization:
Protocol B: Sample Preparation for Spectral Acquisition
Ensuring Data Integrity: Amine salts (e.g., hydrochloride) have vastly different spectra than free bases.[1][2]
-
For NMR: Ensure the amine is in its free base form.[1][2] If the product was isolated as an HCl salt, perform a mini-extraction:
-
Dissolve 5 mg salt in 0.5 mL
and 0.1 mL (or use after washing with aq. ). -
Use
treated with basic alumina to remove traces of acid which can broaden amine peaks.[1]
-
References
-
ChemicalBook. (2024).[1][2] 4,4-Dimethyl-2-cyclohexen-1-one NMR and Spectral Data. Link
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 136839, 4,4-Dimethylcyclohex-2-en-1-one. Link
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 89192431, N,4-dimethylcyclohex-2-en-1-amine. Link
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 4,4-Dimethyl-2-cyclohexen-1-one. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for general shifts).
Sources
Safety Operating Guide
4,4-Dimethylcyclohex-2-en-1-amine proper disposal procedures
Operational Guide: Proper Disposal and Neutralization Procedures for 4,4-Dimethylcyclohex-2-en-1-amine
As a Senior Application Scientist, I recognize that the safe handling and disposal of aliphatic amines like 4,4-Dimethylcyclohex-2-en-1-amine requires more than just following a checklist; it requires a mechanistic understanding of the chemical's reactivity. This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring compliance with environmental guidelines and laboratory safety standards.
Chemical Profile & Mechanistic Hazards
4,4-Dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) is a primary aliphatic amine. The nitrogen atom possesses a highly reactive lone pair, making it 1[1].
-
Corrosivity & Toxicity: Like other aliphatic amines, it is corrosive to skin and mucous membranes, often falling under 2[2].
-
Exothermic Reactivity: The 2. Without thermal management, this can lead to solvent boiling, toxic vapor release, or container failure[2].
-
Incompatibility: 3 (e.g., 1,2-dichloroethane). Alkylation reactions can occur, generating enough heat to pressurize and melt waste carboys[3].
Quantitative Data & Operational Parameters
To ensure reproducibility and safety, adhere to the following quantitative parameters during the disposal workflow.
| Parameter | Specification |
| Chemical Name | 4,4-Dimethylcyclohex-2-en-1-amine |
| CAS Number | 61888-92-4 |
| Molecular Formula | C8H15N |
| Molecular Weight | 125.21 g/mol |
| Target Neutralization pH | 6.0 – 8.0 |
| Recommended Acid | 1.0 M Citric Acid or 1.0 M Acetic Acid |
| Max Volume for In-Lab Neutralization | < 50 mL (Bulk waste requires EHS pickup) |
| Temperature Threshold | Maintain below 25 °C (77 °F) during titration |
Required Personal Protective Equipment (PPE)
| Equipment Type | Specification & Causality |
| Eye Protection | Chemical safety goggles + Face shield (Protects against exothermic splashing). |
| Hand Protection | Double-gloved Nitrile or Neoprene (Prevents permeation of corrosive amines). |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. |
| Environmental | Certified Chemical Fume Hood (Mitigates inhalation of volatile free-base amines). |
Disposal Workflow Visualization
The following decision tree outlines the logical flow for processing 4,4-Dimethylcyclohex-2-en-1-amine waste based on volume and safety constraints.
Caption: Procedural workflow for the safe disposal and neutralization of 4,4-Dimethylcyclohex-2-en-1-amine.
Step-by-Step Methodology: In-Lab Neutralization Protocol
For volumes under 50 mL, in-lab neutralization converts the volatile, corrosive free-base amine into a stable, non-volatile salt. This method is biologically and chemically sound, aligning with 4[4].
Step 1: Environmental & Equipment Preparation
-
Action: Don all required PPE. Set up a large beaker (at least 5x the volume of the amine waste) on a magnetic stir plate inside a certified chemical fume hood.
-
Causality: 2 if the solution bubbles during the reaction[2].
Step 2: Thermal Management (Critical Step)
-
Action: Submerge the beaker in an ice-water bath. Add the 4,4-Dimethylcyclohex-2-en-1-amine waste to the beaker and introduce a magnetic stir bar. Begin gentle stirring.
-
Causality: 2. The ice bath acts as a heat sink, preventing the solvent from boiling and mitigating the risk of thermal runaway[2].
Step 3: Acid Titration
-
Action: Load a burette or dropping funnel with 1.0 M Citric Acid (or 1.0 M Acetic Acid). Slowly add the acid dropwise to the stirring amine waste.
-
Causality: 2 to prevent localized pH extremes and to control the rate of enthalpy release. Dropwise addition ensures the heat generation rate does not exceed the cooling capacity of the ice bath[2].
Step 4: Self-Validating pH Monitoring
-
Action: Continuously monitor the temperature and periodically check the pH using a calibrated pH meter or universal indicator strips. Stop the acid addition when the pH stabilizes between 6.0 and 8.0.
-
Causality: 2 of the amine group. This self-validating step ensures the corrosive free-base has been fully converted into a less hazardous salt[2]. If the temperature rises rapidly, halt the titration immediately until the solution cools.
Step 5: Containerization and EHS Handoff
-
Action: Allow the neutralized solution to cool completely to room temperature. Transfer it to a chemically compatible, leak-proof waste container. Label it clearly as "Neutralized Aliphatic Amine Waste (EPA D002)" along with the final pH and date.
-
Causality: 2. Even neutralized, the waste must be processed by a licensed hazardous waste disposal facility according to local regulations[2].
Bulk Disposal Procedures (Volumes > 50 mL)
For larger quantities, in-lab neutralization is unsafe due to the massive heat generated.
-
Action: Transfer the pure 4,4-Dimethylcyclohex-2-en-1-amine directly into a dedicated, chemically compatible waste carboy.
-
Strict Prohibition: Do NOT add this amine to a carboy containing halogenated solvents. The resulting alkylation reaction can generate enough heat to melt the carboy and cause a catastrophic laboratory fire[3].
-
Action: Arrange for a licensed hazardous waste contractor to4 for bulk contaminated aliphatic compounds[4].
References
-
PubChemLite: 4,4-dimethylcyclohex-2-en-1-amine (C8H15N) - uni.lu - 1
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa.gov -4
-
Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals - benchchem.com -2
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison - 3
Sources
Personal Protective Equipment & Handling Guide: 4,4-Dimethylcyclohex-2-en-1-amine
CAS: 61888-92-4 Chemical Class: Cyclic Allylic Amine Hazard Classification: Corrosive (Skin/Eyes), Flammable, Acute Toxicity[1]
Core Safety Directive
Treat this compound as a high-risk corrosive and flammable agent. 4,4-Dimethylcyclohex-2-en-1-amine possesses a reactive amine functionality combined with an allylic system.[1] This structure dictates a dual-threat profile: chemical burns upon contact and respiratory toxicity upon inhalation.[1] All handling must occur within a certified chemical fume hood. There is zero tolerance for open-bench handling.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any manipulation of the substance, from weighing to reaction setup.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Splash) | Double Nitrile Gloves (Min.[1] 0.11 mm per layer) | Standard nitrile offers fair splash protection against amines but degrades quickly. Double gloving provides a sacrificial outer layer.[1] Change immediately upon any splash. |
| Hand Protection (Immersion/Spill) | Silver Shield / 4H® (Laminate Film) | Critical: Nitrile is permeable to organic amines over time.[1] Laminate film offers >4-hour breakthrough time for broad-spectrum amines.[1] Required for spill cleanup.[1][2][3][4] |
| Eye & Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient.[1] Amines are lachrymators and corrosive; vapors can bypass glasses. A face shield protects against projectile glass in case of thermal runaway.[1] |
| Respiratory | Fume Hood (Primary) / Full-Face Respirator (Secondary) | Primary: ASHRAE 110 certified fume hood.[1] Secondary: If hood sash must be raised >18 inches or during spill cleanup, use a full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.[1] |
| Body | Flame-Resistant (FR) Lab Coat + Chemical Apron | Synthetic fabrics (polyester) can melt into skin if ignited.[1] Use 100% cotton or Nomex® lab coats. Add a rubber/neoprene apron for liquid transfer tasks.[1] |
Operational Handling Protocol
Phase 1: Pre-Operational Checks[1]
-
Verify Engineering Controls: Ensure fume hood flow rate is between 80–120 fpm (face velocity).
-
Quench Agents: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor equipment contamination immediately.[1]
-
Clearance: Remove all ignition sources (hot plates, open flames) from the hood.
Phase 2: Transfer & Weighing[1]
-
Solids/Liquids: If the amine is a liquid, use a gas-tight syringe or positive-displacement pipette to prevent dripping.[1] Do not pour.
-
Static Mitigation: Ground all metal containers. Amines can have low minimum ignition energies (MIE).
-
Vessel Selection: Use borosilicate glass (Pyrex/Duran).[1] Avoid alkali-sensitive plastics if long-term storage is intended, though short-term contact with HDPE is generally acceptable.[1]
Phase 3: Reaction Setup
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon before addition.[1] Oxygen can promote the formation of N-oxides or radical polymerization of the alkene moiety.[1]
-
Exotherm Control: Add the amine slowly to any acidic partners or electrophiles.[1] The heat of neutralization is significant and can flash-boil solvents.[1]
Emergency Response & Decontamination Logic
This logic flow dictates the immediate actions required during a spill or exposure event.[1][2][5][6][7]
Figure 1: Decision logic for immediate response to exposure or environmental release.[1][2][6]
Waste Disposal & Deactivation[8]
Strict Prohibition: NEVER dispose of amines down the drain. This compound is toxic to aquatic life and can damage plumbing via corrosion.
Disposal Protocol:
-
Segregation: Collect waste in a container explicitly labeled "Basic Organic Waste" or "Amine Waste." Do not mix with oxidizing acids (Nitric, Perchloric) as this will cause an explosion.[1]
-
Deactivation (Glassware):
-
Rinse contaminated glassware with 5% Hydrochloric Acid (HCl) in a fume hood. This converts the volatile free amine into the non-volatile, water-soluble hydrochloride salt.[1]
-
Wash the salt solution into the aqueous waste stream (check local regulations; usually requires neutralization before final release, or disposal as aqueous hazardous waste).
-
-
Spill Debris: All absorbent materials (vermiculite, pads) must be sealed in double-bagged polyethylene bags and treated as solid hazardous waste.[1]
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
